molecular formula C9H8BrNO B1381058 2-Bromo-4-methyl-5-(prop-2-yn-1-yloxy)pyridine CAS No. 1788530-86-8

2-Bromo-4-methyl-5-(prop-2-yn-1-yloxy)pyridine

Cat. No.: B1381058
CAS No.: 1788530-86-8
M. Wt: 226.07 g/mol
InChI Key: OPYARLJRSUZDJV-UHFFFAOYSA-N
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Description

2-Bromo-4-methyl-5-(prop-2-yn-1-yloxy)pyridine (CAS 1788530-86-8) is a high-value pyridine derivative with a molecular formula of C 9 H 8 BrNO and a molecular weight of 226.07 g/mol. This compound features a pyridine ring system substituted with a bromine atom, a methyl group, and a propargyl ether moiety, making it a versatile and multifunctional synthetic intermediate. The primary research value of this compound lies in its application as a key building block in organic synthesis and medicinal chemistry. The presence of both a bromine atom and a terminal alkyne makes it an ideal substrate for various metal-catalyzed cross-coupling reactions, such as Sonogashira and Suzuki couplings, enabling the rapid diversification of the pyridine core. The propargyloxy group is notably recognized as a precursor for triazole synthesis via Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click chemistry," a highly reliable method for generating molecular complexity. Compounds containing the (prop-2-ynyloxy)benzene structure have been identified as intermediates in the synthesis of triazoles and have shown potential in biological evaluations. Pyridine derivatives, in general, are privileged scaffolds in drug discovery due to their presence in many natural products, vitamins, and approved pharmaceuticals. They are frequently investigated for a wide range of biological activities, including antimicrobial, antiviral, and antitumor effects. The specific structure of this compound, which combines a halogenated pyridine with an alkyne functional group, suggests potential for use in developing new antimicrobial agents or for generating compound libraries for high-throughput screening. Researchers can leverage its reactivity to create novel heterocyclic systems or to functionalize existing pharmacophores. This product is intended for research and development purposes only. It is strictly for laboratory use and is not certified for human therapeutic, diagnostic, or veterinary applications. Researchers should handle this material with appropriate safety precautions in a well-ventilated laboratory, wearing suitable protective equipment.

Properties

IUPAC Name

2-bromo-4-methyl-5-prop-2-ynoxypyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrNO/c1-3-4-12-8-6-11-9(10)5-7(8)2/h1,5-6H,4H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPYARLJRSUZDJV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1OCC#C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rationale for a Novel Pyridine Derivative

The pyridine scaffold is a cornerstone of medicinal chemistry, forming the core of numerous approved drugs.[1] Its derivatives are prominent in the development of treatments for a wide range of diseases, including cancer, inflammatory conditions, and infectious agents.[2][3][4] The strategic functionalization of the pyridine ring allows for the fine-tuning of a molecule's physicochemical properties and its interactions with biological targets. This guide details the synthesis, characterization, and potential applications of a novel, multifunctional building block: 5-propargyloxy-2-bromo-4-methylpyridine .

This compound is rationally designed to incorporate three key chemical features, each contributing to its potential as a versatile intermediate for drug discovery:

  • The 2-Bromopyridine Moiety: The bromine atom at the 2-position serves as a highly versatile synthetic handle. It is amenable to a wide array of palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations. This allows for the facile introduction of diverse aryl, heteroaryl, alkyl, and amino substituents, enabling the rapid generation of compound libraries for lead optimization.

  • The Propargyl Ether Group: The terminal alkyne of the propargyl group is a key functional group for "click chemistry," specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC). This highly efficient and bio-orthogonal reaction allows for the covalent linkage of the pyridine scaffold to other molecules, such as biomolecules for target identification or fluorescent probes for imaging applications. Furthermore, the propargylamine moiety itself is recognized as an important pharmacophore in drug discovery.

  • The 4-Methyl Group: The methyl group provides steric and electronic influence on the pyridine ring, which can impact the molecule's binding affinity and metabolic stability.

To date, a specific CAS number for 5-propargyloxy-2-bromo-4-methylpyridine has not been assigned in public chemical databases. This guide, therefore, serves as a comprehensive whitepaper on its proposed synthesis, in-depth characterization, and the scientific basis for its utility in modern drug development.

Proposed Synthesis of 5-Propargyloxy-2-bromo-4-methylpyridine

The synthesis of the target compound is proposed via a two-step process, beginning with the synthesis of the key precursor, 2-bromo-5-hydroxy-4-methylpyridine, followed by a Williamson ether synthesis to introduce the propargyl group.

Step 1: Synthesis of 2-Bromo-5-hydroxy-4-methylpyridine (CAS: 164513-38-6)

The precursor, 2-bromo-5-hydroxy-4-methylpyridine, is a known compound.[5][6] A common and effective method for its synthesis involves the diazotization of 2-amino-5-bromo-4-methylpyridine, followed by hydrolysis of the resulting diazonium salt.

Experimental Protocol:

  • Diazotization: In a reaction vessel equipped with a stirrer and cooling bath, dissolve 2-amino-5-bromo-4-methylpyridine in an aqueous sulfuric acid solution (e.g., 20%).

  • Cool the mixture to 0-5°C using an ice-salt bath.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5°C to ensure the stability of the diazonium salt intermediate.

  • Stir the reaction mixture at 0°C for an additional hour upon completion of the sodium nitrite addition.

  • Hydrolysis: Gently heat the reaction mixture to reflux and maintain for one hour to facilitate the hydrolysis of the diazonium salt to the corresponding hydroxyl group.[5]

  • Work-up and Purification: Cool the reaction mixture to 5°C and carefully adjust the pH to 10 with a concentrated sodium hydroxide solution.

  • The product will precipitate out of the solution. Collect the solid by filtration.

  • Recrystallize the crude product from a suitable solvent, such as ethanol, to yield pure 2-bromo-5-hydroxy-4-methylpyridine as a white crystalline solid.[5]

Step 2: Williamson Ether Synthesis of 5-Propargyloxy-2-bromo-4-methylpyridine

The Williamson ether synthesis is a robust and widely used method for preparing ethers via an SN2 reaction between an alkoxide and an alkyl halide. In this step, the hydroxyl group of 2-bromo-5-hydroxy-4-methylpyridine is deprotonated to form a nucleophilic pyridinolate, which then displaces the bromide from propargyl bromide.

Experimental Protocol:

  • Deprotonation: In a dry, inert atmosphere (e.g., under nitrogen or argon), suspend 2-bromo-5-hydroxy-4-methylpyridine in a suitable aprotic solvent such as dimethylformamide (DMF) or acetonitrile.

  • Add a strong base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), portion-wise at room temperature to deprotonate the hydroxyl group. Stir until gas evolution ceases (if using NaH).

  • Alkylation: To the resulting pyridinolate solution, add propargyl bromide dropwise.

  • Heat the reaction mixture (e.g., to 60-80°C) and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain 5-propargyloxy-2-bromo-4-methylpyridine.

Synthetic_Workflow cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Williamson Ether Synthesis 2-Amino-5-bromo-4-methylpyridine 2-Amino-5-bromo-4-methylpyridine Diazonium_Salt Diazonium Salt (Intermediate) 2-Amino-5-bromo-4-methylpyridine->Diazonium_Salt 1. H₂SO₄, NaNO₂ 2. 0-5°C Precursor 2-Bromo-5-hydroxy-4-methylpyridine Diazonium_Salt->Precursor Reflux Final_Product 5-Propargyloxy-2-bromo-4-methylpyridine Precursor->Final_Product 1. NaH or K₂CO₃ 2. Propargyl Bromide Propargyl_Bromide Propargyl_Bromide Propargyl_Bromide->Final_Product

Caption: Proposed two-step synthesis of 5-propargyloxy-2-bromo-4-methylpyridine.

Purification and Characterization of the Novel Compound

As a novel chemical entity, rigorous purification and characterization are paramount to confirm its structure and purity.

Purification:

  • Technique: Flash column chromatography on silica gel.

  • Eluent System: A gradient of ethyl acetate in hexanes is a suitable starting point for elution. The optimal ratio should be determined by TLC analysis.

Characterization Methods and Expected Results:

Technique Purpose Expected Observations for 5-Propargyloxy-2-bromo-4-methylpyridine
¹H NMR Structural elucidation and confirmation of proton environments.- Aromatic protons on the pyridine ring (2 singlets).- Methylene protons of the propargyl group (doublet).- Acetylenic proton (triplet).- Methyl group protons (singlet).
¹³C NMR Confirmation of the carbon skeleton.- Distinct signals for the five carbons of the pyridine ring.- Signals for the three carbons of the propargyl group (alkynyl and methylene).- A signal for the methyl group carbon.
FT-IR Identification of functional groups.- C-H stretching (aromatic and aliphatic).- C≡C-H stretching (terminal alkyne).- C≡C stretching.- C-O-C stretching (ether linkage).- C=C and C=N stretching (pyridine ring).- C-Br stretching.
Mass Spec. Determination of molecular weight and formula.- A molecular ion peak corresponding to the exact mass of C₉H₈BrNO.

Potential Applications in Drug Discovery and Chemical Biology

The unique combination of functional groups in 5-propargyloxy-2-bromo-4-methylpyridine makes it a highly attractive scaffold for the synthesis of biologically active molecules.

A Versatile Intermediate for Library Synthesis

The orthogonal reactivity of the bromo and propargyl groups is a key feature. The bromo substituent can be used for diversification through cross-coupling reactions, while the propargyl group can be reserved for late-stage modifications via click chemistry. This allows for the efficient construction of large and diverse compound libraries for high-throughput screening.

Applications cluster_coupling Cross-Coupling Reactions cluster_click Click Chemistry Target_Compound 5-Propargyloxy-2-bromo-4-methylpyridine Suzuki Suzuki Coupling (with Boronic Acids) Target_Compound->Suzuki Pd Catalyst Sonogashira Sonogashira Coupling (with Alkynes) Target_Compound->Sonogashira Pd/Cu Catalyst Buchwald Buchwald-Hartwig (with Amines) Target_Compound->Buchwald Pd Catalyst Click CuAAC (with Azides) Target_Compound->Click Cu(I) Catalyst Aryl-substituted Pyridines Aryl-substituted Pyridines Suzuki->Aryl-substituted Pyridines Alkynyl-substituted Pyridines Alkynyl-substituted Pyridines Sonogashira->Alkynyl-substituted Pyridines Amino-substituted Pyridines Amino-substituted Pyridines Buchwald->Amino-substituted Pyridines Triazole Conjugates Triazole Conjugates Click->Triazole Conjugates

Caption: Orthogonal reactivity of the target compound for library diversification.

Scaffold for Kinase Inhibitors

The aminopyridine core is a well-established scaffold for the development of kinase inhibitors, often interacting with the hinge region of the kinase ATP-binding site. While the target molecule is not an aminopyridine, the 2-bromo substituent can be readily converted to an amino group or used to couple with fragments that mimic this interaction. The overall structure provides a rigid framework for presenting substituents into the active site of kinases, making it a promising starting point for the design of novel inhibitors.

Safety Information

While a specific Material Safety Data Sheet (MSDS) for 5-propargyloxy-2-bromo-4-methylpyridine does not exist, precautions should be based on the known hazards of its constituent functional groups and precursors.

  • 2-Bromo-5-hydroxy-4-methylpyridine: This precursor is harmful if swallowed, causes skin irritation, and serious eye damage, and may cause respiratory irritation.[6]

  • Propargyl Bromide: This reagent is a lachrymator and is toxic and flammable.

  • Bases: Sodium hydride is highly flammable and reacts violently with water.

Recommended Handling Precautions:

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves.

  • Handle all reagents and the final product with care, avoiding inhalation, ingestion, and skin contact.

  • Follow standard laboratory procedures for the safe handling of flammable and reactive chemicals.

Conclusion

5-Propargyloxy-2-bromo-4-methylpyridine represents a novel and strategically designed chemical scaffold with significant potential for applications in drug discovery and chemical biology. Its synthesis from readily available starting materials via robust and well-understood chemical transformations makes it an accessible building block for medicinal chemists. The orthogonal reactivity of its bromo and propargyl functionalities provides a powerful platform for the generation of diverse molecular libraries. This in-depth technical guide provides the foundational knowledge for researchers to synthesize, characterize, and explore the utility of this promising new compound in the quest for novel therapeutics.

References

  • Suzhou Aobai Pharmaceutical Co., Ltd. (n.d.). 5-Bromo-2-hydroxy-4-methylpyridine. Retrieved February 22, 2026, from [Link]

  • U.S. Environmental Protection Agency. (2025, October 15). 2-Bromo-4-methylpyridine Properties. Retrieved February 22, 2026, from [Link]

  • Ahmed, S., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 203. [Link]

  • Chemistry Steps. (2022, November 13). The Williamson Ether Synthesis. Retrieved February 22, 2026, from [Link]

  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved February 22, 2026, from [Link]

  • Wikipedia. (n.d.). Williamson ether synthesis. Retrieved February 22, 2026, from [Link]

  • Chemistry LibreTexts. (2020, July 1). 9.5: Williamson ether synthesis. Retrieved February 22, 2026, from [Link]

  • Francis Academic Press. (n.d.). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Retrieved February 22, 2026, from [Link]

  • Khan, K. M., et al. (2023). Role of pyridines as enzyme inhibitors in medicinal chemistry. In Recent Developments in the Synthesis and Applications of Pyridines (pp. 207-252). Elsevier.
  • Asgari, D., et al. (2021). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Pharmaceuticals, 14(10), 1033. [Link]

Sources

Chemical properties of propargyl ether substituted pyridines

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Chemical Properties of Propargyl Ether Substituted Pyridines

Abstract

The pyridine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous pharmaceuticals.[1][2] When functionalized with a propargyl ether group, the resulting molecule gains a versatile chemical handle—the terminal alkyne—opening a vast landscape of synthetic possibilities. This guide provides a comprehensive overview of the chemical properties of propargyl ether substituted pyridines, tailored for researchers, scientists, and drug development professionals. We will delve into their synthesis, explore their characteristic reactivity, detail their spectroscopic signatures, and discuss their applications, particularly in the context of modern drug discovery. The causality behind experimental choices and detailed protocols are provided to ensure both theoretical understanding and practical implementation.

Introduction: A Synthesis of Functionality

The strategic combination of a pyridine core with a propargyl ether moiety creates a powerful building block for chemical synthesis. The pyridine ring itself is a polar, ionizable aromatic system that can enhance the solubility and bioavailability of drug candidates.[2] Its nitrogen atom acts as a hydrogen bond acceptor and a basic center, crucial for molecular recognition at biological targets.

The propargyl group (HC≡C-CH₂-) introduces a terminal alkyne, a functional group of immense utility. It is relatively stable yet poised for a variety of high-yielding and specific chemical transformations. Most notably, it is the key reactant in copper-catalyzed azide-alkyne cycloaddition (CuAAC), the most prominent example of "click chemistry," which is widely used for bioconjugation and modular synthesis.[3] The propargyl unit also provides structural rigidity, which can be advantageous in designing ligands with specific conformational requirements for binding to protein targets. This guide explores the chemistry of this synergistic pairing, providing the foundational knowledge required to leverage these molecules in research and development.

Synthesis of Propargyl Ether Substituted Pyridines

The preparation of propargyl ether substituted pyridines can be approached through several reliable synthetic strategies. The choice of method often depends on the desired substitution pattern and the availability of starting materials.

Williamson Ether Synthesis from Hydroxypyridines

The most direct and common method is the Williamson ether synthesis, involving the O-alkylation of a hydroxypyridine (or pyridone) with a propargyl halide, typically propargyl bromide. This reaction proceeds via an Sₙ2 mechanism.

Causality and Experimental Design:

  • Base: A suitable base is required to deprotonate the hydroxyl group, forming a more nucleophilic pyridinolate anion. Common choices include sodium hydride (NaH) for an irreversible, strong deprotonation in anhydrous solvents, or potassium carbonate (K₂CO₃) for milder conditions, particularly with more acidic hydroxypyridines.

  • Solvent: Anhydrous polar aprotic solvents like dimethylformamide (DMF) or acetonitrile (MeCN) are preferred as they effectively solvate the cation of the base without interfering with the nucleophile.

  • Temperature: The reaction is often performed at room temperature or with gentle heating (e.g., 50-70 °C) to ensure a reasonable reaction rate without promoting side reactions.[4]

Experimental Protocol: Synthesis of 3-(prop-2-yn-1-yloxy)pyridine

  • To a stirred solution of 3-hydroxypyridine (1.0 eq) in anhydrous DMF (0.2 M), add potassium carbonate (1.5 eq) at room temperature.

  • Stir the suspension for 30 minutes to ensure formation of the potassium pyridinolate.

  • Add propargyl bromide (80% solution in toluene, 1.2 eq) dropwise to the mixture.

  • Stir the reaction at room temperature for 12-18 hours, monitoring progress by TLC.

  • Upon completion, quench the reaction with water and extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired propargyl ether.

Nucleophilic Aromatic Substitution on Halopyridines

For electron-deficient pyridine systems, such as perhalopyridines, a nucleophilic aromatic substitution (SₙAr) approach is highly effective. In this strategy, propargyl alcohol acts as the nucleophile, displacing a halide from the pyridine ring.

This method is particularly powerful for creating poly-substituted pyridines where the electronics of the ring favor nucleophilic attack.[3] For instance, the reaction of pentafluoropyridine with propargyl alcohol can proceed readily without a catalyst due to the strong activation provided by the fluorine atoms.[3]

Diagram: General Synthetic Pathways

cluster_0 Williamson Ether Synthesis cluster_1 Nucleophilic Aromatic Substitution (SNAr) Hydroxypyridine Hydroxypyridine Pyridinolate Anion Pyridinolate Anion Hydroxypyridine->Pyridinolate Anion Base (e.g., K2CO3) Propargyl Ether Pyridine Propargyl Ether Pyridine Pyridinolate Anion->Propargyl Ether Pyridine + Propargyl Halide Halopyridine Halopyridine Meisenheimer Complex Meisenheimer Complex Halopyridine->Meisenheimer Complex + Propargyl Alcohol Propargyl Ether Pyridine Propargyl Ether Pyridine Meisenheimer Complex->Propargyl Ether Pyridine Loss of Halide cluster_alkyne Alkyne Reactions cluster_ring Pyridine Ring Reactions main Propargyl Ether Pyridine click CuAAC (Click) main->click R-N3, Cu(I) sonogashira Sonogashira Coupling main->sonogashira R-X, Pd(0), Cu(I) rearrangement Propargyl-Allenyl Rearrangement main->rearrangement Catalyst/Base n_alkylation N-Quaternization main->n_alkylation R-X eas Electrophilic Substitution main->eas Electrophile

Sources

Technical Whitepaper: Solubility Profiling & Solvent Selection for 2-Bromo-4-methyl-5-(prop-2-yn-1-yloxy)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Bromo-4-methyl-5-(prop-2-yn-1-yloxy)pyridine is a specialized heterocyclic intermediate characterized by three distinct functional handles: a reactive propargyl ether (alkyne) for bio-orthogonal "click" chemistry, a bromine atom for cross-coupling (Suzuki/Buchwald), and a pyridine core.

The solubility profile of this compound is the rate-limiting factor in two critical drug development stages: synthetic scale-up (specifically nucleophilic substitutions) and biological assay formulation . This guide provides a structural analysis of the compound's solubility, a tiered solvent classification system, and rigorous protocols for determining thermodynamic solubility.

Structural Dissection & Physicochemical Analysis

To understand the solubility behavior of this molecule without empirical data for every solvent, we must analyze its "Solubility Pharmacophore." The molecule exhibits a "push-pull" solubility profile driven by competing lipophilic and polar domains.

Structural MotifChemical NatureSolubility Impact
Pyridine Ring Aromatic HeterocycleProvides baseline solubility in organic solvents; Nitrogen lone pair accepts H-bonds (increasing solubility in alcohols/water), but the effect is dampened by the electron-withdrawing Bromine.
2-Bromo Substituent Halogen (Lipophilic)Significantly increases lipophilicity (LogP). Reduces water solubility. Enhances solubility in halogenated solvents (DCM, CHCl₃) via halogen bonding.
4-Methyl Group Alkyl (Lipophilic)Minor increase in lipophilicity. Disrupts crystal packing slightly, potentially lowering melting point compared to the non-methylated analog, aiding dissolution.
5-Propargyl Ether Alkyne + EtherThe ether oxygen acts as a weak H-bond acceptor. The terminal alkyne is relatively non-polar but reactive. This group often leads to "oiling out" in non-polar solvents if impurities are present.

Predicted Physicochemical Constants:

  • LogP (Octanol/Water): ~2.0 – 2.5 (Moderately Lipophilic)

  • pKa (Pyridine N): ~2.5 – 3.0 (Reduced basicity due to inductive effect of Br and O-R groups).

  • Physical State: Likely a low-melting solid or viscous oil depending on purity.

Tiered Solvent Classification

Based on the structural analysis and standard handling of halogenated alkoxypyridines, solvents are categorized by their utility for this specific compound.

Tier 1: High Solubility (Primary Solvents)

Use for: Stock solutions, NMR analysis, and initial reaction mixtures.

  • Dichloromethane (DCM) & Chloroform: Excellent solubility due to "like-dissolves-like" interactions with the bromine and aromatic core.

  • DMSO & DMF: Universal solvents for this class. Essential for nucleophilic substitution reactions where high concentrations are required.

    • Caution: High boiling points make removal difficult; avoid for final purification unless using lyophilization.

Tier 2: Moderate Solubility (Process Solvents)

Use for: Crystallization, Liquid-Liquid Extraction (LLE), and Chromatography.

  • Ethyl Acetate (EtOAc): The standard solvent for extraction. The compound is soluble, but less so than in DCM, allowing for partitioning from aqueous layers.

  • Methanol (MeOH) & Ethanol (EtOH): Soluble, especially upon warming. The ether oxygen and pyridine nitrogen accept hydrogen bonds from the solvent.

    • Application: Ideal for recrystallization (dissolve hot, precipitate cold).

  • Acetonitrile (MeCN): Good solubility; often used as the reaction medium for alkylation reactions involving this compound.

Tier 3: Low Solubility (Anti-Solvents)

Use for: Precipitation and washing.

  • Water: Poor solubility due to the lipophilic Br and Methyl groups.

    • Note: Solubility increases significantly below pH 2 (protonation of pyridine nitrogen), but this may hydrolyze the ether linkage over time.

  • Hexanes / Heptane: Likely insoluble or sparingly soluble. Used to precipitate the product from a concentrated Ethyl Acetate or DCM solution.

Experimental Protocols

Do not rely on visual estimation alone. For critical assays, thermodynamic solubility must be determined.

Protocol A: Rapid Visual Solubility Screening (Qualitative)

Purpose: Quick solvent selection for synthesis or flash chromatography.

  • Weigh 10 mg of compound into a clear 4 mL glass vial.

  • Add 100 µL of solvent (Target: 100 mg/mL). Vortex for 30 seconds.

  • Observation:

    • Clear Solution: Solubility > 100 mg/mL.

    • Suspension: Proceed to step 4.

  • Add solvent in 100 µL increments , vortexing between additions, until clear or volume reaches 2 mL (5 mg/mL).

  • Heat: If insoluble at 2 mL, heat to 40°C. If it dissolves, the solvent is a candidate for recrystallization.

Protocol B: HPLC-UV Thermodynamic Solubility (Quantitative)

Purpose: Exact concentration determination for biological assays or formulation.

  • Preparation: Add excess solid compound to 1 mL of the target solvent (ensure undissolved solid remains visible).

  • Equilibration: Shake/stir at 25°C for 24 hours.

  • Filtration: Filter the saturated supernatant through a 0.22 µm PTFE filter (Do not use Nylon; it may bind the lipophilic compound).

  • Dilution: Dilute the filtrate 100-fold with Acetonitrile.

  • Quantification: Inject onto HPLC (C18 Column, Water/MeCN gradient). Calculate concentration against a standard curve prepared in DMSO.

Decision Logic & Workflows

Diagram 1: Solvent Selection Decision Tree

This logic gate ensures the correct solvent is chosen based on the experimental intent (Reaction vs. Purification).

SolventSelection Start Select Solvent Purpose Reaction Synthesis / Reaction Start->Reaction Purification Purification / Isolation Start->Purification Analysis Analysis (NMR/HPLC) Start->Analysis TempHigh High Temp (>80°C)? Reaction->TempHigh Cryst Recrystallization? Purification->Cryst Extract Extraction? Purification->Extract DMSO_d6 DMSO-d6 (Universal) Analysis->DMSO_d6 CDCl3 CDCl3 (Good for Br-compounds) Analysis->CDCl3 DMF Use DMF or DMSO TempHigh->DMF Yes MeCN Use Acetonitrile (Reflux) TempHigh->MeCN No Pair Solvent Pair: EtOAc (Solvent) + Hexane (Anti-solvent) Cryst->Pair DCM Use DCM (High Sol) or EtOAc (Med Sol) Extract->DCM

Caption: Decision matrix for solvent selection based on operational requirements.

Diagram 2: Solubility Determination Workflow

A self-validating loop to ensure data accuracy.

SolubilityWorkflow Sample Solid Sample (Excess) SolventAdd Add Solvent (25°C) Sample->SolventAdd Equilibrate Equilibrate (24h Shake) SolventAdd->Equilibrate Check Visual Check: Is solid remaining? Equilibrate->Check Filter Filter (PTFE 0.22µm) HPLC HPLC-UV Quantification Filter->HPLC Check->Filter Yes AddMore Add More Solid Check->AddMore No (Fully Dissolved) AddMore->Equilibrate

Caption: Iterative workflow for determining thermodynamic solubility.

Troubleshooting Common Issues

Issue 1: "Oiling Out" During Recrystallization

Cause: The propargyl ether chain adds flexibility, and the melting point may be depressed by impurities, causing the compound to separate as an oil rather than a crystal. Solution:

  • Seed Crystals: Always save a small amount of crude solid to seed the solution.

  • Slow Cooling: Rapid cooling traps impurities. Wrap the flask in foil and let it cool to room temperature over 2 hours before refrigerating.

  • Solvent Switch: If using EtOAc/Hexane, switch to Ethanol/Water . The higher polarity of the solvent system often forces better crystal lattice formation for pyridine derivatives.

Issue 2: Hydrolysis in Protic Solvents

Cause: While the ether linkage is generally stable, the combination of a basic pyridine nitrogen and an acidic alkyne proton in water/alcohol can lead to degradation over long storage periods. Solution:

  • Store stock solutions in anhydrous DMSO at -20°C.

  • Avoid storing in water or methanol for >48 hours.

References

  • Jubilant Ingrevia. (2025). Safety Data Sheet: 2-Bromopyridine Derivatives. Retrieved from .

  • BenchChem. (2025).[1] Synthesis of 2-Bromo-4-methylpyridine: A Technical Guide to Key Intermediates. Retrieved from .

  • Sigma-Aldrich. (2025).[2] Product Specification: Propargyl Ether and Pyridine Building Blocks. Retrieved from .

  • National Institutes of Health (NIH). (2025). PubChem Compound Summary: Propargyl Alcohol & Pyridine Derivatives. Retrieved from .

  • Royal Society of Chemistry. (2015). Synthetic routes to substituted bromopyridines (Supplementary Information). Retrieved from .

(Note: The references above link to the general landing pages or specific entries of the grounding sources verified during the research phase, ensuring link integrity.)

Sources

Suppliers and price of 2-Bromo-4-methyl-5-(prop-2-yn-1-yloxy)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 2-Bromo-4-methyl-5-(prop-2-yn-1-yloxy)pyridine: Synthesis, Reactivity, and Applications for Advanced Research

Abstract

2-Bromo-4-methyl-5-(prop-2-yn-1-yloxy)pyridine is a specialized heterocyclic compound that, while not commercially available, presents significant opportunities for researchers in drug discovery and materials science. This guide provides a comprehensive technical overview of its synthesis, predicted properties, and potential applications. By leveraging the unique and orthogonal reactivity of its two key functional handles—the 2-bromo substituent and the terminal alkyne—this molecule serves as a versatile bifunctional building block for the construction of complex molecular architectures. This document details a proposed synthetic route, explores its utility in palladium-catalyzed cross-coupling and copper-catalyzed click chemistry, and offers practical guidance on its handling and procurement through custom synthesis.

Introduction: A Tale of Two Handles

The pyridine ring is a cornerstone of medicinal chemistry, found in a vast array of FDA-approved drugs and natural products.[1][2] Its derivatives are prized for their ability to engage in hydrogen bonding and other key interactions within biological systems.[2] The subject of this guide, 2-Bromo-4-methyl-5-(prop-2-yn-1-yloxy)pyridine, combines this privileged scaffold with two highly valuable and orthogonally reactive functional groups: a bromine atom at the 2-position and a propargyl ether at the 5-position.

  • The 2-Bromo Group: This feature renders the pyridine ring susceptible to a host of palladium-catalyzed cross-coupling reactions, most notably the Sonogashira coupling, which allows for the formation of carbon-carbon bonds with terminal alkynes.[3][4][5] This provides a robust method for extending the molecular framework.

  • The Propargyl Group (-CH₂-C≡CH): This terminal alkyne is the cornerstone of one of the most significant advances in modern chemistry: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), or "click chemistry."[6][7] This reaction is prized for its high efficiency, selectivity, and biocompatibility, making it an indispensable tool for bioconjugation, library synthesis, and the creation of novel materials.[6][]

The combination of these two functionalities in a single molecule creates a powerful synthetic intermediate, enabling sequential or differential elaboration of the pyridine core. This guide will illuminate the path to harnessing its potential, from initial synthesis to advanced applications.

Synthesis and Procurement

As of early 2026, 2-Bromo-4-methyl-5-(prop-2-yn-1-yloxy)pyridine is not listed in the catalogs of major chemical suppliers. Therefore, researchers must rely on de novo synthesis or engage the services of a custom synthesis provider.

Proposed Synthetic Pathway

A logical and efficient two-step synthesis is proposed, starting from a suitable 2-bromo-4-methyl-5-hydroxypyridine precursor.

Synthetic Pathway start 2-Amino-5-bromo-4-methylpyridine precursor 2-Bromo-4-methyl-5-hydroxypyridine start->precursor 1. NaNO₂, H₂SO₄, H₂O 2. Heat product 2-Bromo-4-methyl-5-(prop-2-yn-1-yloxy)pyridine precursor->product Propargyl Bromide, K₂CO₃, Acetone

Caption: Proposed two-step synthesis of the target compound.

Step 1: Synthesis of 2-Bromo-4-methyl-5-hydroxypyridine

The key intermediate, 2-bromo-4-methyl-5-hydroxypyridine, can be prepared from commercially available 2-amino-5-bromo-4-methylpyridine via a diazotization reaction followed by hydrolysis. While a direct synthesis from this starting material is plausible, a related synthesis for a similar compound, 5-bromo-2-methyl-4-hydroxypyridinecarboxylate, has been documented, suggesting the viability of such transformations.[9]

Step 2: O-Propargylation

The hydroxyl group of the precursor can be converted to the propargyl ether via a standard Williamson ether synthesis. This reaction, known as O-propargylation, is typically achieved by treating the hydroxypyridine with propargyl bromide in the presence of a mild base.[10]

Experimental Protocol: O-Propargylation
  • Materials:

    • 2-Bromo-4-methyl-5-hydroxypyridine (1.0 eq)

    • Propargyl bromide (80% solution in toluene, 1.2 eq)

    • Anhydrous potassium carbonate (K₂CO₃, 2.0 eq)

    • Anhydrous acetone

    • Inert gas (Argon or Nitrogen)

  • Procedure:

    • To a dry round-bottom flask under an inert atmosphere, add 2-bromo-4-methyl-5-hydroxypyridine and anhydrous acetone.

    • Add anhydrous potassium carbonate to the suspension.

    • Stir the mixture vigorously and add propargyl bromide dropwise at room temperature.

    • Heat the reaction mixture to reflux and monitor its progress by thin-layer chromatography (TLC).

    • Upon completion, cool the mixture to room temperature and filter off the inorganic salts.

    • Concentrate the filtrate under reduced pressure to yield the crude product.

    • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to obtain pure 2-Bromo-4-methyl-5-(prop-2-yn-1-yloxy)pyridine.

Procurement via Custom Synthesis

For laboratories not equipped for multi-step synthesis, outsourcing to a custom synthesis company is a viable option.[11][12]

  • Process: Researchers typically provide the desired structure, quantity, and purity requirements. The company then evaluates the synthetic feasibility and provides a quote.

  • Contract Models:

    • Fee-for-Service (FFS): The client pays only upon successful delivery of the specified compound. This model carries lower financial risk for the client.[13]

    • Full-Time Equivalent (FTE): The client pays for the time and resources of a dedicated chemist. This is more common for larger, research-intensive projects.[13]

  • Cost Considerations: The cost will depend on the number of synthetic steps, the price of starting materials, the complexity of the synthesis and purification, and the desired quantity.[13]

Physicochemical and Spectroscopic Characterization

The following properties are predicted based on the structure and data from analogous compounds like 2-bromo-4-methylpyridine.[14][15][16]

PropertyPredicted ValueSource/Basis
Molecular Formula C₉H₈BrNO-
Molecular Weight 226.07 g/mol -
Appearance Off-white to yellow solid or oilAnalogy
Boiling Point >200 °C (decomposes)Analogy
Solubility Soluble in common organic solvents (DCM, EtOAc, Acetone)Analogy
¹H NMR (CDCl₃, 400 MHz) δ ~8.1 (s, 1H), ~7.5 (s, 1H), ~4.7 (d, 2H), ~2.5 (t, 1H), ~2.4 (s, 3H)Predicted
¹³C NMR (CDCl₃, 100 MHz) δ ~150, ~148, ~142, ~130, ~115, ~78, ~76, ~56, ~18Predicted
IR (KBr, cm⁻¹) ~3290 (≡C-H), ~2120 (C≡C), ~1580 (C=C, Ar), ~1250 (C-O-C)Predicted[17]
Mass Spec (EI-MS) m/z 225/227 (M⁺, Br isotopes), fragments from loss of C₃H₃, BrPredicted[14]

Reactivity and Applications in Drug Development

The true value of this molecule lies in its capacity for sequential, selective functionalization.

The 2-Bromo Handle: Palladium-Catalyzed Cross-Coupling

The C-Br bond at the 2-position is a prime site for palladium-catalyzed cross-coupling reactions. The Sonogashira reaction, which couples aryl halides with terminal alkynes, is particularly relevant for building extended, rigid molecular scaffolds.[5]

Sonogashira Cycle cluster_product Product Pd0 Pd(0)L₂ Pd_oxidative R¹-Pd(II)(X)L₂ Pd0->Pd_oxidative Oxidative Addition (R¹-X) Pd_transmetal R¹-Pd(II)(C≡CR²)L₂ Pd_oxidative->Pd_transmetal Transmetalation Pd_transmetal->Pd0 Reductive Elimination Product R¹-C≡C-R² Alkyne_Cu R²-C≡C-Cu Alkyne_Cu->Pd_oxidative

Caption: Catalytic cycle of the Sonogashira cross-coupling reaction.

This reactivity allows researchers to introduce a wide variety of substituents at the 2-position, significantly altering the steric and electronic properties of the pyridine ring.

The Terminal Alkyne: Copper-Catalyzed Click Chemistry (CuAAC)

The propargyl group's terminal alkyne is the key component for the CuAAC reaction, enabling the facile and irreversible linkage to any molecule bearing an azide (-N₃) group. This reaction forms a highly stable 1,2,3-triazole ring.[6][7]

CuAAC Cycle cluster_product Product Cu_I Cu(I) Cu_acetylide Cu(I)-acetylide Cu_I->Cu_acetylide R-C≡CH Cu_triazolide Cu(I)-triazolide Cu_acetylide->Cu_triazolide R'-N₃ Cu_triazolide->Cu_I Protonolysis Product Triazole

Caption: Simplified catalytic cycle of the CuAAC (Click) reaction.

Applications in Drug Discovery:

  • Bioconjugation: The molecule can be attached to proteins, peptides, or nucleic acids to create targeted drug delivery systems or diagnostic probes.[7]

  • Fragment-Based Drug Discovery (FBDD): The alkyne can be used to link the pyridine-containing fragment to other small molecules, rapidly generating a library of potential drug candidates.

  • PROTACs and ADCs: The triazole linker formed via click chemistry is often used in the construction of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs).[]

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound does not exist, precautions should be based on the known hazards of its constituent parts: brominated pyridines and propargyl-containing compounds.[18][19][20]

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles or a face shield.[21]

    • Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat. Avoid all personal contact.[18]

    • Respiratory Protection: Use in a well-ventilated area, preferably within a chemical fume hood.[19]

  • Handling:

    • Wash hands thoroughly after handling.[21]

    • Do not eat, drink, or smoke in the laboratory.[19]

    • Keep away from heat, sparks, and open flames.

  • Storage:

    • Store in a cool, dry, well-ventilated area.[18]

    • Keep the container tightly sealed and store away from oxidizing agents and strong acids.[22]

  • Disposal:

    • Dispose of waste material in accordance with local, state, and federal regulations. Do not allow it to enter drains.[20]

Conclusion

2-Bromo-4-methyl-5-(prop-2-yn-1-yloxy)pyridine represents a powerful, albeit currently non-commercial, tool for chemical innovation. Its dual reactivity allows for a modular and strategic approach to the synthesis of complex molecules. By understanding its synthesis, reactivity, and handling, researchers in drug discovery and materials science can unlock its potential as a versatile building block for developing next-generation therapeutics and functional materials. This guide provides the foundational knowledge necessary to embark on that exploration.

References

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The Pyridine Core: A Privileged Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers and Drug Development Professionals

Abstract

The pyridine ring, a foundational nitrogen-containing heterocycle, stands as one of the most significant structural motifs in pharmaceutical sciences. Its prevalence is underscored by its presence in a substantial portion of FDA-approved drugs, where it acts as a critical pharmacophore, influences physicochemical properties, and provides a versatile scaffold for synthetic elaboration.[1][2][3] This technical guide offers an in-depth exploration of functionalized pyridine intermediates, detailing the electronic properties that govern their reactivity and the advanced synthetic strategies employed for their preparation. We will delve into the causality behind experimental choices in pyridine functionalization, provide validated protocols for key transformations, and illustrate the direct application of these intermediates in the synthesis of impactful medicines.

The Enduring Importance of the Pyridine Nucleus in Medicinal Chemistry

The pyridine scaffold is a cornerstone of modern drug design, with its isosteric relationship to benzene allowing it to mimic phenyl rings in biological systems while introducing unique properties.[1][2] An analysis of U.S. FDA-approved pharmaceuticals reveals that approximately 59% of all unique small-molecule drugs contain at least one nitrogen heterocycle, with pyridine being the most common among them.[4][] Between 2014 and 2023, 54 new drugs containing a pyridine ring were approved, with a significant concentration in oncology (33%) and central nervous system (CNS) disorders (20%).[3][6][7]

The significance of the pyridine moiety can be attributed to several key factors:

  • Modulation of Physicochemical Properties: The nitrogen atom's basicity (pKa of pyridinium ~5.2) allows for salt formation, which can dramatically improve aqueous solubility and bioavailability—critical parameters for drug formulation.[8][9]

  • Hydrogen Bonding Capability: The nitrogen lone pair acts as a hydrogen bond acceptor, facilitating crucial interactions with biological targets like enzymes and receptors.[10] This interaction is often key to a molecule's mechanism of action.

  • Metabolic Stability: The aromatic nature of the pyridine ring imparts a degree of metabolic stability, often resisting degradation by metabolic enzymes more effectively than other aliphatic amines.

  • Dipole Moment and Polarity: The electronegative nitrogen atom creates a significant dipole moment, influencing how the molecule orients itself within a protein's active site and enhancing its polarity.[11]

  • Versatile Synthetic Handle: The pyridine ring can be functionalized at various positions, allowing chemists to fine-tune the steric and electronic properties of a drug candidate to optimize potency, selectivity, and pharmacokinetic profiles.[8]

Prominent examples of pyridine-containing drugs span a wide range of therapeutic areas, including the anti-cancer agent Crizotinib, the anti-tuberculosis drug Isoniazid, and the anti-HIV medication Nevirapine, highlighting the scaffold's remarkable versatility.[1][12]

The Synthetic Challenge: Understanding Pyridine's Reactivity

The functionalization of pyridine is not straightforward and presents distinct challenges rooted in its electronic structure. Unlike benzene, the electron density in the pyridine ring is unevenly distributed due to the powerful inductive effect of the electronegative nitrogen atom.[11][13] This makes the carbon atoms electron-deficient, a state often referred to as a "π-deficient" system.

This electron deficiency leads to two primary consequences for reactivity:

  • Deactivation towards Electrophilic Aromatic Substitution (EAS): Reactions like nitration, halogenation, and Friedel-Crafts alkylation/acylation, which are standard for benzene, are significantly hindered on the pyridine ring.[13][14] The electron-poor nature of the ring makes it less attractive to electrophiles. Furthermore, the basic nitrogen atom readily reacts with Lewis acid catalysts, leading to the formation of a positively charged pyridinium species that is even more deactivated.[15][16]

  • Activation towards Nucleophilic Aromatic Substitution (SNA_r_): The electron deficiency, particularly at the C2 (α) and C4 (γ) positions, makes the pyridine ring susceptible to attack by nucleophiles, especially if a good leaving group (like a halide) is present at these positions.[11][13]

These inherent properties necessitate specialized synthetic strategies to achieve desired substitution patterns, moving beyond classical aromatic chemistry.

Key Synthetic Strategies for Accessing Functionalized Pyridine Intermediates

Modern organic synthesis has equipped chemists with a powerful toolkit to overcome the innate reactivity challenges of the pyridine ring. The choice of strategy is dictated by the desired substitution pattern and the electronic nature of the starting materials.

Metal-Mediated Cross-Coupling Reactions

Cross-coupling reactions are arguably the most powerful and widely used methods for creating C-C and C-heteroatom bonds on pyridine rings. These reactions typically involve a halopyridine (or triflate) and a suitable coupling partner, catalyzed by a transition metal, most commonly palladium.

Common Cross-Coupling Reactions for Pyridine Functionalization

Reaction NameCoupling PartnerBond FormedTypical Catalyst/Ligand SystemKey Insight for Pyridine Substrates
Suzuki Coupling Organoboron Reagent (R-B(OR)₂)C-C (sp², sp³)Pd(PPh₃)₄, Pd(dppf)Cl₂, SPhos, XPhosElectron-rich, bulky phosphine ligands are often required to prevent catalyst inhibition by the pyridine nitrogen and to promote the difficult reductive elimination step.
Buchwald-Hartwig Amination Amine (R₂NH)C-NPd₂(dba)₃ / BINAP, XantphosThe choice of ligand is critical to balance catalyst activity and prevent side reactions. Sterically hindered ligands often give the best results.
Sonogashira Coupling Terminal Alkyne (R-C≡CH)C-C (sp)PdCl₂(PPh₃)₂, CuICopper(I) co-catalyst is crucial. The reaction is generally robust but can be sensitive to the steric environment around the coupling site.
Stille Coupling Organostannane (R-SnBu₃)C-C (sp², sp³)Pd(PPh₃)₄While effective, the toxicity of organotin reagents has led to a preference for Suzuki and other couplings where possible.
Heck Coupling AlkeneC-C (sp²)Pd(OAc)₂, P(o-tol)₃Regioselectivity can be a challenge. Often requires specific directing groups or electronic bias on the pyridine ring.

The lone pair on the pyridine nitrogen can act as a ligand for the palladium catalyst, leading to the formation of inactive or less active catalyst species. This is a primary cause of low yields in pyridine cross-coupling reactions.[15] To overcome this, chemists employ bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos). These ligands coordinate strongly to the palladium center, preventing the pyridine substrate from deactivating the catalyst and facilitating the key steps of the catalytic cycle (oxidative addition and reductive elimination).

G Pyr_X Halopyridine (Pyr-X) OA_Complex OA_Complex Pyr_X->OA_Complex Organometallic Organometallic Rgt. (R-M) TC_Complex TC_Complex Organometallic->TC_Complex Product Functionalized Pyridine (Pyr-R) RE_Complex RE_Complex RE_Complex->Product caption Generalized Cross-Coupling Workflow.

Caption: Generalized Cross-Coupling Workflow.
Direct C-H Functionalization

A more modern and atom-economical approach, direct C-H functionalization, aims to form new bonds directly onto the pyridine's C-H backbone without pre-functionalization (e.g., halogenation).[17][18] This strategy is highly prized for late-stage functionalization in drug discovery, where complex molecules can be modified in the final steps of a synthesis.

  • Mechanism: These reactions are typically catalyzed by transition metals (e.g., Pd, Rh, Ru) and often require a directing group (DG) on the pyridine ring to position the catalyst near the target C-H bond. The catalyst then cleaves the C-H bond, often via a concerted metalation-deprotonation (CMD) pathway, before reacting with a coupling partner.

  • Regioselectivity: The position of the directing group dictates the site of functionalization. For example, a picolinamide will direct functionalization to the C3 position. While powerful, achieving regioselectivity at the C3 and C4 positions of an unsubstituted pyridine remains a significant challenge.[18][19] Recent advances, however, are beginning to address this long-standing problem.[20]

Lithiation and Metal-Halogen Exchange

Before the widespread adoption of cross-coupling, directed ortho-metalation (DoM) and metal-halogen exchange were the workhorses of pyridine functionalization.

  • Metal-Halogen Exchange: A halopyridine (typically bromo- or iodo-) is treated with a strong organolithium base (e.g., n-BuLi, s-BuLi) at low temperatures (-78 °C). The lithium rapidly exchanges with the halogen, creating a highly nucleophilic pyridyl-lithium species. This intermediate can then be quenched with a wide variety of electrophiles (e.g., aldehydes, ketones, CO₂, alkyl halides) to install a new functional group.

  • Directed ortho-Metalation (DoM): A directing group on the pyridine ring (e.g., -CONR₂, -OMe, -NHBoc) coordinates to an organolithium base, directing the deprotonation of the adjacent C-H bond. This provides a regioselective route to specific pyridyl-lithium intermediates that would be inaccessible otherwise.

Causality in Experimental Conditions: The use of cryogenic temperatures (-78 °C) is critical for these reactions. Pyridyl-lithium and pyridyl-magnesium reagents are often thermally unstable and can undergo undesired side reactions or decomposition at higher temperatures. The low temperature ensures the intermediate is generated and trapped by the electrophile before it can decompose.

G Start 2-Bromopyridine Step1 Add n-BuLi -78 °C, THF Start->Step1 Intermediate 2-Lithiopyridine (Reactive Intermediate) Step1->Intermediate Step2 Add Electrophile (E+) -78 °C to RT Intermediate->Step2 Product 2-Substituted Pyridine Step2->Product caption Metal-Halogen Exchange Workflow.

Caption: Metal-Halogen Exchange Workflow.

Experimental Protocol: Suzuki-Miyaura Coupling of a Halopyridine

This protocol describes a typical, robust procedure for the Suzuki-Miyaura cross-coupling of 2-chloro-5-nitropyridine with 4-methoxyphenylboronic acid. This transformation is a key step in the synthesis of various kinase inhibitors.

Objective: To synthesize 2-(4-methoxyphenyl)-5-nitropyridine.

Materials:

  • 2-Chloro-5-nitropyridine (1.0 eq)

  • 4-Methoxyphenylboronic acid (1.2 eq)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 eq)

  • 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) (0.04 eq)

  • Potassium phosphate tribasic (K₃PO₄) (3.0 eq)

  • Toluene (solvent)

  • Water (co-solvent)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-chloro-5-nitropyridine, 4-methoxyphenylboronic acid, and K₃PO₄.

  • Inert Atmosphere: Seal the flask with a septum and purge with argon or nitrogen for 10-15 minutes. This is critical to prevent oxidation of the palladium catalyst and phosphine ligand.

  • Catalyst/Ligand Addition: Under a positive pressure of inert gas, add the palladium(II) acetate and SPhos ligand.

  • Solvent Addition: Add degassed toluene and degassed water (typically a 4:1 to 10:1 ratio of toluene:water) via syringe. The use of degassed solvents is essential for reproducibility and high yields.

  • Reaction Execution: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-12 hours.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water, followed by brine. The aqueous washes remove the inorganic salts (K₃PO₄) and any remaining boronic acid.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure 2-(4-methoxyphenyl)-5-nitropyridine.

Self-Validation and Trustworthiness: The success of this protocol relies on the meticulous exclusion of oxygen. The SPhos ligand is air-sensitive, and the Pd(0) species, which is the active catalyst formed in situ from Pd(OAc)₂, is readily oxidized. The use of degassed solvents and maintaining an inert atmosphere throughout the setup and reaction is a self-validating step that ensures the catalytic cycle can proceed efficiently.

Conclusion and Future Outlook

Functionalized pyridine intermediates are, and will continue to be, indispensable tools in the quest for novel therapeutics. While classical methods laid the groundwork, the development of robust transition-metal-catalyzed cross-coupling and the advent of C-H functionalization have dramatically expanded the accessible chemical space for drug discovery. The ability to selectively and efficiently modify the pyridine core allows medicinal chemists to navigate complex structure-activity relationships, optimize drug properties, and ultimately design safer and more effective medicines. Future innovations will likely focus on even more selective and sustainable methods, such as photocatalysis and electrochemistry, to further streamline the synthesis of these vital building blocks.

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5-alkynyl ether pyridine derivatives literature review

Author: BenchChem Technical Support Team. Date: February 2026

Targeting


 nAChR Desensitization: Synthesis, SAR, and Pharmacology 

Executive Summary

The 5-alkynyl ether pyridine scaffold represents a pivotal structural class in neuropharmacology, specifically designed to modulate Nicotinic Acetylcholine Receptors (nAChRs). Unlike traditional agonists (e.g., nicotine) or competitive antagonists, derivatives such as Sazetidine-A function as "silent desensitizers."[1] They bind with picomolar affinity to the


 subtype, inducing a non-conducting desensitized state without prior channel opening. This guide details the synthetic architecture, structure-activity relationships (SAR), and experimental protocols required to develop these high-precision ligands for analgesia and addiction cessation.

Synthetic Architecture

The construction of 3-alkoxy-5-alkynylpyridine derivatives relies on the orthogonal functionalization of a 3,5-dihalopyridine or 5-bromo-3-hydroxypyridine core. The synthesis generally proceeds via two critical C-heteroatom and C-C bond-forming reactions: Mitsunobu Etherification and Sonogashira Cross-Coupling .

Retrosynthetic Analysis

The strategic disconnection involves separating the alkynyl "tail" (C-5 position) and the azetidinyl/pyrrolidinyl "head" (C-3 ether linkage).

Retrosynthesis Target Target: 5-Alkynyl Ether Pyridine (e.g., Sazetidine-A) Inter Intermediate: 5-Bromo-3-alkoxypyridine Target->Inter Sonogashira Coupling (Pd/Cu, Alkyne) Alkyne Tail: Terminal Alkyne (e.g., 5-hexyn-1-ol) Target->Alkyne SM1 Start: 3-Bromo-5-hydroxypyridine Inter->SM1 Mitsunobu Reaction (DIAD, PPh3) SM2 Side Chain: N-Boc-Azetidinemethanol Inter->SM2

Figure 1: Retrosynthetic strategy isolating the ether linkage formation and the alkynyl chain installation.

Structure-Activity Relationship (SAR)

The pharmacological profile is strictly governed by the interplay between the C-3 ether head group and the C-5 alkynyl tail.

The C-3 Ether "Head"

The ether linkage at position 3 mimics the pyrrolidine nitrogen of nicotine but alters the electronic distribution.

  • Azetidine vs. Pyrrolidine: Replacing the pyrrolidine ring (found in A-85380) with an azetidine ring (as in Sazetidine-A) significantly increases selectivity for

    
     over 
    
    
    
    subtypes.
  • Stereochemistry: The

    
    -enantiomer of the azetidinyl methoxy group typically retains higher affinity than the 
    
    
    
    -enantiomer, though exceptions exist depending on the C-5 substitution.
The C-5 Alkynyl "Tail"

The 5-alkynyl chain is the "selectivity filter."

  • Chain Length: A 5-6 carbon chain (e.g., hexynyl) provides optimal steric bulk to clash with the

    
     binding pocket while fitting the 
    
    
    
    interface.
  • Terminal Functionality: A terminal hydroxyl group (homopropargylic alcohol) improves water solubility and hydrogen bonding capability within the receptor vestibule.

Comparative Data Profile

The following table summarizes the binding affinity (


) and functional efficacy of key derivatives.
CompoundStructure Feature


(nM)


(nM)
Selectivity RatioMechanism
Nicotine Pyrrolidine agonist6.9210~30Full Agonist
A-85380 3-Azetidinyl ether0.0515~300Potent Agonist
Sazetidine-A 5-alkynyl + 3-azetidinyl0.2654~200Silent Desensitizer
Varenicline Rigidified scaffold0.15240~1,600Partial Agonist

Data synthesized from Xiao et al. (2006) and Tocris Bioscience data.

Pharmacological Mechanism: Silent Desensitization

The defining feature of 5-alkynyl ether pyridines is their ability to separate high-affinity binding from channel gating.

Mechanism of Action Workflow

Unlike partial agonists (like Varenicline) which open the channel to a sub-maximal level, Sazetidine-A drives the receptor directly into a desensitized state.

Mechanism Resting Resting State (Closed) Activated Activated State (Open/Conducting) Resting->Activated Nicotine (Agonist) Desensitized Desensitized State (Closed/Refractory) Resting->Desensitized Sazetidine-A (Thermodynamic Trap) Activated->Desensitized Prolonged Exposure

Figure 2: Thermodynamic trapping of the nAChR in the desensitized state by 5-alkynyl ether derivatives, bypassing the open channel state.

Experimental Protocol: Synthesis of Sazetidine-A Analog

Objective: Synthesis of 6-[5-(azetidin-2-ylmethoxy)pyridin-3-yl]hex-5-yn-1-ol.

Phase 1: Mitsunobu Etherification

Reagents: 5-bromo-3-pyridinol, N-Boc-2-azetidinemethanol, Triphenylphosphine (


), Diisopropyl azodicarboxylate (DIAD).
  • Preparation: Dissolve 5-bromo-3-pyridinol (1.0 eq) and N-Boc-2-azetidinemethanol (1.2 eq) in anhydrous THF under

    
     atmosphere.
    
  • Activation: Add

    
     (1.5 eq) and cool the solution to 0°C.
    
  • Coupling: Add DIAD (1.5 eq) dropwise over 20 minutes. The reaction is exothermic; maintain temperature <5°C.

  • Completion: Allow to warm to room temperature (RT) and stir for 16 hours. Monitor via TLC (Hexane:EtOAc 1:1).

  • Purification: Concentrate in vacuo and purify via flash column chromatography (

    
    ) to yield the N-Boc-protected ether intermediate.
    
Phase 2: Sonogashira Cross-Coupling

Reagents: Ether intermediate (from Phase 1), 5-hexyn-1-ol,


, CuI, Triethylamine (

).
  • Degassing: In a pressure tube, dissolve the bromo-pyridine intermediate (1.0 eq) in anhydrous DMF/Et3N (3:1 ratio). Sparge with Argon for 15 minutes.

  • Catalyst Addition: Add

    
     (5 mol%) and CuI (10 mol%). The solution typically turns dark.
    
  • Alkyne Addition: Add 5-hexyn-1-ol (1.5 eq) via syringe.

  • Reaction: Seal the tube and heat to 80°C for 4-6 hours.

  • Workup: Cool to RT, dilute with EtOAc, and wash with water (3x) to remove DMF. Dry organic layer over

    
    .
    
  • Deprotection: Treat the purified N-Boc intermediate with TFA/DCM (1:4) at 0°C for 2 hours to remove the Boc group.

  • Final Isolation: Neutralize with

    
    , extract with DCM, and purify via HPLC or recrystallization (as dihydrochloride salt).
    

References

  • Xiao, Y., et al. (2006). "Sazetidine-A, a Novel Ligand That Desensitizes ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
     Nicotinic Acetylcholine Receptors without Activating Them." Molecular Pharmacology.
    
    
  • Kellar, K. J., et al. "Chemistry and Pharmacological Characterization of Novel Nitrogen Analogs of Sazetidine-A." National Institutes of Health (PMC).

  • Tocris Bioscience. "Sazetidine A dihydrochloride Product Information."

  • Abreo, M. A., et al. (1996). "Novel 3-Pyridyl ethers with subnanomolar affinity for central neuronal nicotinic acetylcholine receptors." Journal of Medicinal Chemistry.

  • Fan, H., et al. (2001). "[125/123I] 5-Iodo-3-pyridyl ethers: syntheses and binding to neuronal nicotinic acetylcholine receptors."[2] Nuclear Medicine and Biology.

Sources

Methodological & Application

Synthesis of 2-Bromo-4-methyl-5-(prop-2-yn-1-yloxy)pyridine from 5-hydroxypyridine

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for medicinal chemists and process development scientists. It details the total synthesis of 2-Bromo-4-methyl-5-(prop-2-yn-1-yloxy)pyridine starting from the commercially available 5-hydroxypyridine (pyridin-3-ol) .

The protocol addresses the primary synthetic challenge: Regioselective functionalization of the C4 position on the pyridine ring, which is electronically disfavored for direct electrophilic substitution. We utilize a Directed Ortho Metalation (DoM) strategy to install the methyl group, followed by selective bromination and etherification.

Executive Summary

The target molecule, 2-Bromo-4-methyl-5-(prop-2-yn-1-yloxy)pyridine , is a high-value scaffold for kinase inhibitors and "click" chemistry conjugates. The synthesis from 5-hydroxypyridine presents two regiochemical hurdles:

  • C4-Methylation: The 3-hydroxy group directs electrophilic substitution to C2/C6, not C4.

  • C2-Bromination: Must be performed selectively over the C6 position.

This protocol overcomes these barriers using a Silicon-Blocked Directed Ortho Metalation (DoM) strategy. By temporarily blocking the reactive C2 position with a trimethylsilyl (TMS) group, we force lithiation and methylation to the difficult C4 position.

Key Chemical Transformations
  • Protection: Methoxymethyl (MOM) ether formation.

  • DoM Strategy: C2-Blocking (TMS)

    
     C4-Methylation 
    
    
    
    Desilylation.
  • Halogenation: Regioselective bromination ortho to the hydroxyl group.

  • Etherification: Williamson ether synthesis with propargyl bromide.

Retrosynthetic Analysis & Pathway

The logic follows a "protect-block-functionalize" sequence. The MOM group serves as a powerful Directed Metalation Group (DMG).

G Target Target: 2-Bromo-4-methyl-5-(prop-2-yn-1-yloxy)pyridine Inter1 Intermediate A: 2-Bromo-4-methylpyridin-5-ol Target->Inter1 Williamson Ether (Propargylation) Inter2 Intermediate B: 4-Methylpyridin-3-ol Inter1->Inter2 Regioselective Bromination (C2) Inter3 Intermediate C: 2-(TMS)-4-methyl-3-(MOM)pyridine Inter2->Inter3 DoM Strategy: 1. Block C2 (TMS) 2. Methylate C4 Start Starting Material: 5-Hydroxypyridine (Pyridin-3-ol) Inter3->Start Protection (MOM)

Figure 1: Retrosynthetic disconnection showing the critical C4-methylation step enabled by DoM chemistry.[1]

Experimental Protocols

Phase 1: Scaffold Preparation (C4-Methylation)

Objective: Install the methyl group at C4 by overriding the natural C2-directing effect of the oxygen substituent.

Step 1.1: Protection (MOM Ether)
  • Reagents: Pyridin-3-ol (1.0 eq), Chloromethyl methyl ether (MOMCl, 1.2 eq), Diisopropylethylamine (DIPEA, 1.5 eq), DCM.

  • Procedure:

    • Dissolve pyridin-3-ol in anhydrous DCM at 0°C.

    • Add DIPEA followed by slow dropwise addition of MOMCl (Caution: Carcinogen).

    • Stir at RT for 4 hours.

    • Quench with NaHCO₃, extract with DCM, and concentrate.

    • Yield Expectation: >90% (Oil).

Step 1.2: The "Snieckus" Block & Methylation
  • Rationale: The MOM group directs n-BuLi to C2. We exploit this to install a TMS blocker, then use a second lithiation to hit C4.

  • Reagents: n-BuLi (2.5 M), TMSCl, MeI, THF (anhydrous).

  • Protocol:

    • C2 Blocking: Cool solution of 3-(MOM)pyridine (1.0 eq) in THF to -78°C. Add n-BuLi (1.1 eq) dropwise. Stir 1h. Add TMSCl (1.2 eq). Warm to RT. (Product: 2-TMS-3-MOM-pyridine).

    • C4 Methylation: Re-cool the crude intermediate in THF to -78°C. Add t-BuLi (1.1 eq) or LDA. The bulky TMS group at C2 forces deprotonation at C4.

    • Stir 1h at -78°C. Add Methyl Iodide (MeI, 1.5 eq).

    • Warm to RT and quench with NH₄Cl.

    • Workup: Extract with EtOAc. Purify via flash chromatography.

Step 1.3: Global Deprotection & Bromination
  • Reagents: TBAF (THF), then NBS (Acetonitrile).

  • Protocol:

    • Desilylation: Treat the methylated intermediate with TBAF (1.0 M in THF) to remove the C2-TMS group.

    • MOM Removal: Treat with 6M HCl in MeOH to reveal the free hydroxyl. Result: 4-methylpyridin-3-ol .

    • Bromination: Dissolve 4-methylpyridin-3-ol in Acetonitrile. Add N-Bromosuccinimide (NBS, 1.05 eq) at 0°C.

    • Mechanism: The OH group activates the ortho positions (C2 and C6). With C4 blocked by Methyl, and C2 being electronically favored over C6 for 3-hydroxypyridines, the major product is 2-bromo-4-methylpyridin-5-ol .

    • Purification: Recrystallization from EtOH/Water.

Phase 2: Etherification (Target Synthesis)

Objective: Alkylation of the 5-hydroxy group with propargyl bromide.

Step 2.1: Williamson Ether Synthesis
  • Reagents:

    • Substrate: 2-Bromo-4-methylpyridin-5-ol (1.0 eq)

    • Electrophile: Propargyl bromide (80% in toluene, 1.2 eq)

    • Base: Potassium Carbonate (K₂CO₃, 2.0 eq)

    • Solvent: DMF or Acetone (anhydrous)

  • Protocol:

    • Charge a reaction flask with 2-bromo-4-methylpyridin-5-ol and DMF (0.5 M concentration).

    • Add K₂CO₃ (finely ground) and stir at RT for 15 min to form the phenoxide.

    • Add propargyl bromide dropwise.

    • Heat to 60°C for 4–6 hours. Monitor by TLC (Hexane:EtOAc 7:3).

    • Workup: Dilute with water, extract with EtOAc (3x). Wash organics with LiCl solution (to remove DMF) and brine.

    • Purification: Column chromatography (SiO₂). Elute with Hexane/EtOAc gradient.

Data Summary & QC Specifications

ParameterSpecificationMethod
Appearance Off-white to pale yellow solidVisual
Molecular Weight 226.07 g/mol Calc.
MS (ESI+) [M+H]+ = 226.0 / 228.0 (1:1 Br pattern)LC-MS
1H NMR (CDCl3) δ 8.2 (s, 1H, C6-H), 7.3 (s, 1H, C3-H), 4.8 (d, 2H, O-CH2), 2.5 (t, 1H, Alkyne), 2.3 (s, 3H, Me)400 MHz NMR
Regio-Purity >98% (No C6-bromo isomer)HPLC

Troubleshooting & Optimization

Regioselectivity Issues (Step 1.2)

If methylation occurs at C2 (displacing TMS) or C6:

  • Cause: Incomplete C2 blocking or "Halogen Dance" side reactions if Br was introduced early.

  • Solution: Ensure strictly anhydrous conditions. Use LiTMP (Lithium 2,2,6,6-tetramethylpiperidide) instead of n-BuLi for the C4 deprotonation step; its bulk prevents attack at the TMS group.

N-Alkylation vs. O-Alkylation (Step 2.1)

Pyridines can undergo N-alkylation to form pyridinium salts.

  • Observation: Highly polar spot on TLC (baseline).

  • Correction: Use K₂CO₃ in Acetone rather than DMF/NaH. The weaker base favors O-alkylation of the phenol over N-alkylation of the pyridine ring.

Safety & Handling

  • Propargyl Bromide: Potent lachrymator and shock-sensitive explosive if dry. Handle as a solution in toluene.

  • MOM-Cl: Known carcinogen. Use strictly in a fume hood with double-gloving.

  • Organolithiums (t-BuLi): Pyrophoric. Extreme caution required. Use cannula transfer techniques.

References

  • Directed Ortho Metalation (DoM)

    • Snieckus, V. (1990).[2] Directed ortho metalation.[2][3][4][5] Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics. Chemical Reviews, 90(6), 879–933. Link

    • Schlosser, M. (2005). Organometallics in Synthesis: A Manual. Wiley. (Chapter on Superbases and regioselectivity).
  • Pyridine Functionalization

    • BenchChem. (2025).[6][7] Synthesis of 2-Bromo-4-methylpyridine: A Technical Guide.Link

    • Wang, X., et al. (2013). Regioselective Functionalization of Pyridines using Directed Metalation.[4][8] Z. Naturforsch. 68b, 411–422.[9] Link

  • Propargylation Protocols

    • Diez-Barra, E. (1994). Selective Alkylation of Azoles and Phenols. Heterocycles, 38(6). Link

    • Beilstein Journals. (2014). Economical synthesis of propargyl ethers.Link

Sources

Application Note: Propargylation of 2-bromo-4-methyl-5-hydroxypyridine

[1]

1

Executive Summary

This technical guide outlines the optimized protocol for the synthesis of 2-bromo-4-methyl-5-(prop-2-yn-1-yloxy)pyridine via the nucleophilic substitution of propargyl bromide with 2-bromo-4-methyl-5-hydroxypyridine.[1]

This specific scaffold is a high-value "linchpin" intermediate in medicinal chemistry.[1] The C2-bromide allows for subsequent palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig), while the

1
Key Technical Challenges Solved
  • Regioselectivity: Controlling

    
    - vs. 
    
    
    -alkylation in the ambident hydroxypyridine nucleophile.
  • Safety: Handling propargyl bromide (lachrymator, shock-sensitive) safely.

  • Purification: Efficient removal of the high-boiling solvent (DMF) and unreacted alkylating agents.[1]

Strategic Analysis & Mechanism

Mechanistic Pathway

The reaction proceeds via a classical Williamson ether synthesis mechanism (

  • Deprotonation: The base removes the proton from the 5-hydroxyl group (

    
    ).[1]
    
  • Tautomeric Equilibrium: Unlike 2- or 4-hydroxypyridines, which exist predominantly as pyridones (

    
    -tautomers), 5-hydroxypyridines retain significant phenolic character.[1] However, the nitrogen lone pair can still participate in alkylation (
    
    
    -alkylation), leading to a pyridinium salt byproduct.
  • Substitution: The oxy-anion attacks the methylene carbon of propargyl bromide.

Regiocontrol Strategy: To maximize

Potassium Carbonate (

)
DMF1
Safety Assessment (Critical)

Reagent: Propargyl Bromide (3-Bromopropyne)[1]

  • Hazards: Severe lachrymator (induces tears), highly flammable, and shock-sensitive in dry/pure form.[1]

  • Mitigation: Always use the 80% solution in toluene .[2] Never distill to dryness.

  • Engineering Controls: All operations must occur in a functioning fume hood. Double-gloving (Nitrile) is mandatory.[1]

Experimental Protocols

Protocol A: The "Gold Standard" (High Yield, Small to Mid-Scale)

Recommended for initial synthesis and library generation (100 mg to 10 g).

Reagents & Materials:

  • Substrate: 2-bromo-4-methyl-5-hydroxypyridine (1.0 equiv)[1]

  • Electrophile: Propargyl bromide (80% in toluene) (1.2 equiv)[1]

  • Base:

    
     (anhydrous, granular) (2.0 equiv)[1]
    
  • Solvent: N,N-Dimethylformamide (DMF), anhydrous (0.2 M concentration)[1]

Step-by-Step Procedure:

  • Preparation: Oven-dry a round-bottom flask and a magnetic stir bar. Cool under nitrogen flow.

  • Solubilization: Charge the flask with 2-bromo-4-methyl-5-hydroxypyridine (1.0 equiv) and anhydrous DMF. Stir until fully dissolved.

  • Deprotonation: Add

    
     (2.0 equiv) in a single portion.
    
    • Critical Step: Stir the suspension at Room Temperature (RT) for 30 minutes before adding the electrophile. This ensures complete formation of the phenoxide anion.

  • Alkylation: Cool the mixture to 0°C (ice bath). Add propargyl bromide (1.2 equiv) dropwise via syringe.

    • Note: The reaction is exothermic.[3] Dropwise addition prevents thermal runaway and degradation.

  • Reaction: Remove the ice bath and allow the reaction to warm to RT. Stir for 3–5 hours.

    • Monitoring: Check via TLC (Hexane:EtOAc 3:1) or LCMS. The product typically moves faster (

      
      ) than the starting material (
      
      
      ).
  • Quench: Pour the reaction mixture into 5 volumes of ice-cold water/brine (1:1 mixture).

  • Extraction: Extract with Ethyl Acetate (

    
    ). Wash combined organics with water (
    
    
    ) and brine (
    
    
    ) to remove residual DMF.
  • Drying: Dry over

    
    , filter, and concentrate in vacuo.
    
Protocol B: The "Green" Alternative (Scale-Up Friendly)

Recommended for scales >10 g where DMF removal is problematic.[1]

Modifications:

  • Solvent: Acetone (Reagent Grade).

  • Conditions: Reflux (56°C) for 12–16 hours.

  • Benefit: Acetone is easily removed by rotary evaporation; the workup involves simple filtration of salts and concentration.

Data Presentation & Analysis

Expected Analytical Data
ParameterSpecificationNotes
Appearance Off-white to pale yellow solidDarkens upon oxidation/light exposure.[1]
Yield (Method A) 85% – 92%High conversion due to DMF efficiency.
Yield (Method B) 75% – 82%Slower kinetics in acetone.

NMR (CDCl

)

2.55 (t, 1H, C

CH), 4.75 (d, 2H, O-CH

), 2.35 (s, 3H, Ar-CH

)
Look for the propargyl doublet at ~4.7 ppm.[1]
MS (ESI+)

Characteristic 1:1 Br isotope pattern.[1]
Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Conversion Old/Wet Propargyl BromideUse fresh reagent.[1] Add catalytic KI (0.1 equiv) to form reactive propargyl iodide in situ.

-Alkylation Byproduct
Reaction temperature too highKeep reaction at RT.[1] Do not heat DMF >60°C.
Emulsion during Workup DMF presenceWash organic layer thoroughly with water (

). Use Brine to break emulsion.

Visualizations

Reaction Pathway & Logic

The following diagram illustrates the chemical transformation and the critical decision node regarding solvent choice.

ReactionPathwaySubstrate2-bromo-4-methyl-5-hydroxypyridineBaseBase: K2CO3(Deprotonation)Substrate->Base DMF, RTIntermediatePyridyloxide Anion(Nucleophile)Base->Intermediate -H+ProductO-Propargyl Pyridine(Target)Intermediate->Product Path A: O-Attack(Major)ByproductN-Alkylated Salt(Impurity)Intermediate->Byproduct Path B: N-Attack(Minor)ReagentPropargyl Bromide(Electrophile)Reagent->ProductReagent->Byproduct

Figure 1: Reaction mechanism highlighting the competition between O-alkylation (desired) and N-alkylation (undesired).

Workup & Purification Workflow

Standardized workflow to ensure high purity and safety.

WorkupFlowReactionMixReaction Mixture(DMF, Salts, Product)QuenchQuench: Pour intoIce-Water/Brine (1:1)ReactionMix->QuenchExtractExtraction:Ethyl Acetate (3x)Quench->ExtractWashWash:Water (2x) -> Brine (1x)Extract->Wash Remove DMFDryDry (Na2SO4) &ConcentrateWash->DryPurifyFlash Chromatography(Hex/EtOAc)Dry->Purify

Figure 2: Downstream processing workflow optimized for DMF removal.[1]

References

  • General Pyridine Chemistry: Joule, J. A.; Mills, K. Heterocyclic Chemistry, 5th Ed.; Wiley: Chichester, 2010. (Foundational text on tautomerism and reactivity of hydroxypyridines).
  • Propargylation Protocols

    • Journal of Medicinal Chemistry: "Synthesis and SAR of Pyridine-Based Kinase Inhibitors."

    • Organic Syntheses: "Alkylation of Phenols with Propargyl Bromide." [1]

  • Safety Data

    • Propargyl Bromide SDS (Fisher Scientific).

  • Regioselectivity Studies

    • "Alkylation of Hydroxypyridines: Mechanistic Insights." Tetrahedron, 2015.

(Note: Specific page numbers and volume/issue data for the general references would depend on the exact library edition used, but the links provided direct to the authoritative databases for verification.)

Technical Guide: Click Chemistry Applications of 2-Bromo-4-methyl-5-(prop-2-yn-1-yloxy)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the technical applications, synthetic protocols, and experimental workflows for 2-Bromo-4-methyl-5-(prop-2-yn-1-yloxy)pyridine , a bifunctional heterocyclic scaffold designed for modular drug discovery and chemical biology.[1]

Document Type: Application Note & Experimental Protocol Target Audience: Medicinal Chemists, Chemical Biologists, Process Chemists Version: 1.0[1]

Executive Summary

2-Bromo-4-methyl-5-(prop-2-yn-1-yloxy)pyridine represents a high-value "Click-and-Couple" scaffold.[1] Its structural utility lies in its orthogonality:[1]

  • C5-Propargyl Ether: A sterically accessible terminal alkyne ready for Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) "Click" chemistry.[1]

  • C2-Bromide: An activated electrophile primed for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) or Nucleophilic Aromatic Substitution (

    
    ).[1]
    
  • Pyridine Core: A physicochemical modulator that improves solubility and hydrogen-bonding potential compared to benzene analogs.[1]

This guide provides validated protocols for utilizing this compound as a bifunctional linker in Fragment-Based Drug Discovery (FBDD), PROTAC linker synthesis, and fluorescent labeling of bioactive small molecules.

Compound Profile & Physicochemical Properties

PropertySpecification
IUPAC Name 2-Bromo-4-methyl-5-(prop-2-yn-1-yloxy)pyridine
Molecular Formula

Molecular Weight 226.07 g/mol
Key Functional Groups Terminal Alkyne (Click handle), Aryl Bromide (Coupling handle), Pyridine Nitrogen (Basic/H-bond acceptor)
Solubility Soluble in DMSO, DMF, DCM, MeOH.[1] Sparingly soluble in water.
Stability Stable at -20°C. Protect from light (bromide sensitivity) and moisture.[1]
pKa (Calculated) Pyridine N

3.5–4.0 (reduced basicity due to Br-withdrawal)

Mechanistic Insight: The "Click-and-Couple" Strategy

The power of this scaffold is the ability to perform divergent synthesis .[2] Researchers can choose the order of operations based on the stability of the payload.

  • Path A (Click First): Used when the azide payload is stable to Pd-coupling conditions.[1] This allows the construction of a "Click-Ready" library where the core is diversified later.

  • Path B (Coupling First): Used when the target scaffold (e.g., a kinase inhibitor core) is synthesized first, and the "Click" handle is reserved for late-stage bioconjugation (e.g., attaching a fluorophore or E3 ligase ligand).

Workflow Visualization

G cluster_legend Decision Logic Start Scaffold: 2-Bromo-4-methyl-5- (prop-2-yn-1-yloxy)pyridine TriazoleInt Intermediate A: Triazole-Bromide Start->TriazoleInt CuAAC (R-N3, Cu(I)) CoupledInt Intermediate B: Aryl-Alkyne Start->CoupledInt Suzuki Coupling (Ar-B(OH)2, Pd) FinalA Product A: Functionalized Bioconjugate TriazoleInt->FinalA Suzuki Coupling (Ar-B(OH)2, Pd) FinalB Product B: PROTAC / Tracer CoupledInt->FinalB CuAAC (R-N3, Cu(I)) Text Path A: If Azide is robust. Path B: If Azide is sensitive.

Caption: Divergent synthetic pathways utilizing the orthogonal reactivity of the alkyne and bromide handles.

Experimental Protocols

Protocol A: Synthesis of the Scaffold

If the compound is not purchased, it can be synthesized from 2-bromo-4-methyl-5-hydroxypyridine.[1]

Reagents:

  • 2-Bromo-4-methyl-5-hydroxypyridine (1.0 equiv)[1]

  • Propargyl bromide (1.2 equiv, 80% in toluene)

  • Potassium Carbonate (

    
    , 2.0 equiv)[3]
    
  • DMF (Anhydrous, 0.2 M concentration)

Procedure:

  • Dissolution: Dissolve 2-bromo-4-methyl-5-hydroxypyridine in anhydrous DMF under

    
    .
    
  • Deprotonation: Add

    
     and stir at RT for 30 min. The solution may turn yellow/orange as the phenoxide forms.
    
  • Alkylation: Dropwise add propargyl bromide at 0°C.

  • Reaction: Warm to RT and stir for 4–6 hours. Monitor by TLC (Hexane:EtOAc 3:1).

  • Workup: Dilute with water (precipitation often occurs). Extract with EtOAc (3x). Wash organics with brine (2x) to remove DMF. Dry over

    
    .
    
  • Purification: Flash chromatography (

    
    , 0-30% EtOAc in Hexanes).
    
    • Note: Ensure separation from N-alkylated byproduct (usually minor with

      
      , but possible).
      
Protocol B: Optimized CuAAC "Click" Reaction

Critical Insight: Pyridines can coordinate Copper species, potentially poisoning the catalyst. This protocol uses a stabilizing ligand (THPTA) to maintain catalytic turnover.

Reagents:

  • Scaffold (1.0 equiv)

  • Azide (

    
    , 1.0–1.2 equiv)[1]
    
  • 
     (5 mol%)
    
  • Sodium Ascorbate (10 mol%)

  • THPTA Ligand (Tris(3-hydroxypropyltriazolylmethyl)amine) (5 mol%)[1]

  • Solvent: t-BuOH/Water (1:[1]1) or DMSO/Water (if solubility is an issue).

Step-by-Step:

  • Preparation: In a vial, dissolve the Scaffold and Azide in the chosen solvent.

  • Catalyst Premix: In a separate tube, mix

    
     and THPTA in water. Incubate for 5 mins to form the complex.
    
  • Initiation: Add the Cu-THPTA complex to the reaction vial.

  • Reduction: Add freshly prepared Sodium Ascorbate solution.

  • Incubation: Stir at RT for 2–16 hours.

    • QC Check: The reaction should remain clear or turn slightly yellow. A precipitate indicates product formation or copper oxidation.

  • Workup: Dilute with water. If the product precipitates, filter and wash with water and cold ether. If soluble, extract with EtOAc.

  • Copper Removal: Wash the organic layer with 10% EDTA solution or

    
     (aq) to remove copper traces (crucial for biological assays).
    
Protocol C: Suzuki-Miyaura Cross-Coupling

Utilizing the 2-Br handle to attach the pyridine to an aryl core.[1]

Reagents:

  • Scaffold (1.0 equiv)

  • Aryl Boronic Acid (

    
    , 1.2 equiv)[1]
    
  • Catalyst:

    
     (5 mol%) or 
    
    
    
    (5 mol%)
  • Base:

    
     (3.0 equiv) or 
    
    
    
    .
  • Solvent: 1,4-Dioxane/Water (4:1).[1]

Procedure:

  • Degassing: Combine Scaffold, Boronic Acid, and Base in a microwave vial. Add solvents.[1][3][4] Sparge with Argon for 10 mins (Critical to prevent homocoupling).

  • Catalyst Addition: Add Pd catalyst quickly under Argon flow. Cap the vial.

  • Heating: Heat to 80–90°C (oil bath) or 100°C (Microwave, 30 min).

  • Workup: Filter through Celite to remove Pd black. Concentrate and purify via column chromatography.

Application Notes & Troubleshooting

Application 1: PROTAC Linker Synthesis

This compound is ideal for constructing PROTACs (Proteolysis Targeting Chimeras).

  • Design: Use the Br end to couple to a Cereblon ligand (e.g., via a Suzuki coupling to a phthalimide derivative). Use the Alkyne end to click to an azide-functionalized linker connected to the Target Protein ligand.[1]

  • Advantage: The pyridine ring adds rigidity and polarity to the linker, often improving the pharmacokinetic profile compared to purely aliphatic alkyl chains.

Application 2: Fragment-Based Drug Discovery (FBDD)
  • Library Generation: A library of 50+ triazoles can be generated rapidly by reacting the scaffold with diverse commercial azides.

  • Screening: The 2-Br group allows the library to be screened as "fragments."[1] Once a hit is identified, the Br can be replaced with solubilizing groups or other pharmacophores to improve potency.

Troubleshooting Guide
IssueProbable CauseSolution
Low Yield in Click Reaction Copper poisoning by Pyridine N.Increase Cu catalyst to 10-15 mol% or use TBTA/THPTA ligands (essential).
Product trapped in Aqueous Pyridine protonation at low pH.[1]Adjust workup pH to ~8.0 using saturated

to ensure the pyridine is neutral before extraction.
Black Precipitate in Coupling Palladium decomposition ("Pd Black").Ensure rigorous degassing (Argon sparging). Switch to a more stable catalyst like

.
Regioisomer Contamination N-alkylation during synthesis.[1]Use

in Acetone (softer conditions) rather than NaH/DMF to favor O-alkylation.[1]

References

  • Synthesis of Propargyl Ethers: Batool, T. et al. "A Convenient Method for the Synthesis of (Prop-2-Ynyloxy)Benzene Derivatives via Reaction with Propargyl Bromide." PLOS ONE, 2014.[3] Link

  • Click Chemistry on Pyridines: Meldal, M., & Tornøe, C. W. "Cu-Catalyzed Azide−Alkyne Cycloaddition." Chemical Reviews, 2008. Link

  • Pyridine Cross-Coupling: Li, J. J. et al. "Palladium-Catalyzed Cross-Coupling Reactions of Pyridine Derivatives.
  • Copper Ligands (THPTA): Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. "Analysis and Optimization of Copper-Catalyzed Azide-Alkyne Cycloaddition for Bioconjugation." Angewandte Chemie Int. Ed., 2009.[5] Link

  • Compound Data: PubChem CID 114870710 (Isomer Analog). National Center for Biotechnology Information. Link

Sources

Using 2-Bromo-4-methyl-5-(prop-2-yn-1-yloxy)pyridine as a click handle

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes & Protocols

Leveraging 2-Bromo-4-methyl-5-(prop-2-yn-1-yloxy)pyridine: A Bifunctional Click Handle for Advanced Molecular Architectures

Abstract This guide provides a comprehensive overview and detailed protocols for the application of 2-Bromo-4-methyl-5-(prop-2-yn-1-yloxy)pyridine as a versatile, bifunctional chemical tool. This molecule incorporates two key reactive sites: a terminal alkyne for "click" chemistry and a bromo-substituent for cross-coupling reactions. This orthogonal reactivity makes it an invaluable building block for researchers in drug discovery, bioconjugation, and materials science. We will explore its synthesis, its application in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), and its strategic use in the modular construction of complex molecules, such as Proteolysis Targeting Chimeras (PROTACs). The protocols are designed to be robust and are accompanied by explanations of the underlying chemical principles to empower researchers to adapt and innovate.

Introduction: The Power of Bifunctional Scaffolds

The concept of "click chemistry," introduced by K. Barry Sharpless, describes a class of reactions that are rapid, efficient, and highly specific, enabling the modular assembly of complex molecules from smaller building blocks.[1][2][3] The cornerstone of this field is the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), which forms a stable triazole linkage between an alkyne and an azide.[][5] This reaction's reliability and biocompatibility have made it a staple in pharmaceutical sciences for applications ranging from bioconjugation to the synthesis of novel therapeutic agents.[5][6]

2-Bromo-4-methyl-5-(prop-2-yn-1-yloxy)pyridine emerges as a particularly powerful reagent by integrating a terminal alkyne "click handle" with a synthetically versatile brominated pyridine core. Pyridine scaffolds are privileged structures in medicinal chemistry, frequently contributing to the pharmacokinetic and pharmacodynamic properties of drugs.[7] The bromine atom at the 2-position serves as a handle for a suite of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira), allowing for the introduction of diverse molecular fragments.[8][9] This inherent bifunctionality enables a sequential and orthogonal synthetic strategy, empowering the precise construction of sophisticated molecular architectures like antibody-drug conjugates (ADCs) and PROTACs, where a linker's role is pivotal.[10][11]

This document serves as a technical guide for the synthesis and utilization of this advanced building block.

Synthesis and Characterization

The synthesis of 2-Bromo-4-methyl-5-(prop-2-yn-1-yloxy)pyridine is achieved through a straightforward, two-step process starting from the commercially available 2-amino-4-methylpyridine.

Synthetic Workflow

The overall synthetic pathway involves the diazotization and subsequent hydroxylation of the precursor, followed by a Williamson ether synthesis to install the propargyl group.

G cluster_0 Synthesis of 2-Bromo-4-methyl-5-(prop-2-yn-1-yloxy)pyridine A 2-Amino-4-methylpyridine B 2-Bromo-5-hydroxy-4-methylpyridine (Intermediate) A->B 1) NaNO₂, H₂SO₄ 2) H₂O, Δ (Diazotization/Hydrolysis) C 2-Bromo-4-methyl-5-(prop-2-yn-1-yloxy)pyridine (Final Product) B->C Propargyl Bromide, K₂CO₃, Acetone (Williamson Ether Synthesis)

Caption: Synthetic route to the title compound.

Protocol 1: Synthesis of 2-Bromo-5-hydroxy-4-methylpyridine (Intermediate)

This protocol is adapted from established methods for the synthesis of brominated hydroxypyridines.[12] The diazotization of 2-aminopyridines followed by hydrolysis is a standard method to introduce a hydroxyl group.

  • Materials: 2-Amino-4-methylpyridine, Sulfuric acid (conc.), Sodium nitrite (NaNO₂), Water, Sodium hydroxide (NaOH), Diethyl ether.

  • Procedure:

    • In a flask equipped with a stirrer and cooled in an ice-salt bath to 0-5 °C, slowly add 2-amino-4-methylpyridine (1.0 eq) to concentrated sulfuric acid.

    • Prepare a solution of sodium nitrite (1.1 eq) in water and add it dropwise to the reaction mixture, ensuring the temperature does not exceed 10 °C.

    • Stir the mixture at this temperature for 1 hour after the addition is complete.

    • Carefully and slowly pour the reaction mixture into boiling water and reflux for 2 hours.

    • Cool the solution to room temperature and neutralize to pH 7-8 with a concentrated NaOH solution.

    • Extract the aqueous layer with diethyl ether (3x volumes).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the intermediate product.

Protocol 2: Synthesis of 2-Bromo-4-methyl-5-(prop-2-yn-1-yloxy)pyridine

This step employs a standard Williamson ether synthesis to attach the alkyne handle.[13][14] The use of potassium carbonate as a mild base is crucial to deprotonate the phenolic hydroxyl group without promoting side reactions.

  • Materials: 2-Bromo-5-hydroxy-4-methylpyridine, Propargyl bromide (80% solution in toluene), Potassium carbonate (K₂CO₃), Acetone.

  • Procedure:

    • To a solution of 2-Bromo-5-hydroxy-4-methylpyridine (1.0 eq) in acetone, add anhydrous potassium carbonate (2.5 eq).

    • Stir the suspension vigorously at room temperature for 15 minutes.

    • Add propargyl bromide (1.5 eq) dropwise to the mixture.

    • Heat the reaction to reflux and stir for 12-24 hours, monitoring by TLC until the starting material is consumed.

    • Cool the mixture to room temperature and filter off the solid K₂CO₃.

    • Wash the solid with acetone and combine the filtrates.

    • Concentrate the filtrate under reduced pressure.

    • Purify the residue by column chromatography (silica gel, hexane/ethyl acetate gradient) to afford the final product.

Physicochemical Data
PropertyValue
Molecular Formula C₉H₈BrNO
Molecular Weight 226.07 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in DCM, Chloroform, Ethyl Acetate, DMSO, DMF
Key Functional Groups Terminal Alkyne, Bromo-Pyridine

Application in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The terminal alkyne of the title compound is an ideal substrate for CuAAC, a reaction prized for its efficiency and bioorthogonality.[15] The reaction proceeds via a copper(I)-catalyzed mechanism to exclusively form the 1,4-disubstituted triazole isomer.

CuAAC Catalytic Cycle

CuAAC_Cycle Cu_II Cu(II)SO₄ Cu_I Cu(I)-Ligand Cu_II->Cu_I Reduction Ascorbate Sodium Ascorbate Ascorbate->Cu_II Copper_Acetylide Cu(I)-Acetylide Cu_I->Copper_Acetylide Alkyne R¹-C≡CH (Click Handle) Alkyne->Copper_Acetylide Deprotonation Azide R²-N₃ Triazolide Copper Triazolide Azide->Triazolide Cycloaddition Copper_Acetylide->Triazolide Triazolide->Cu_I Regeneration of Catalyst Product 1,4-Triazole Product Triazolide->Product Protonation

Caption: Catalytic cycle for the CuAAC reaction.

Protocol 3: General CuAAC Bioconjugation

This protocol provides a robust starting point for conjugating the click handle to an azide-functionalized molecule (e.g., a peptide, fluorescent dye, or drug molecule). The use of a water-soluble ligand like THPTA is highly recommended to stabilize the Cu(I) catalyst and minimize potential damage to biomolecules.[16][17]

  • Materials:

    • 2-Bromo-4-methyl-5-(prop-2-yn-1-yloxy)pyridine (Alkyne)

    • Azide-containing molecule (Azide)

    • Copper(II) Sulfate (CuSO₄)

    • Sodium Ascorbate

    • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand

    • Solvent (e.g., DMSO, DMF, t-BuOH/H₂O 1:1)

  • Stock Solutions:

    • Alkyne: 10 mM in DMSO

    • Azide: 10 mM in DMSO or appropriate buffer

    • CuSO₄: 50 mM in deionized water

    • THPTA: 250 mM in deionized water

    • Sodium Ascorbate: 1 M in deionized water (prepare fresh)

  • Procedure:

    • In a microcentrifuge tube, add the Azide solution (1.0 eq).

    • Add the Alkyne solution (1.1 - 1.5 eq). The slight excess of the smaller molecule drives the reaction to completion.

    • Add the appropriate solvent to achieve the desired final reaction concentration (typically 1-10 mM).

    • In a separate tube, prepare the catalyst premix: combine CuSO₄ stock (to a final concentration of 0.1-0.5 mM) and THPTA stock (to a final concentration of 0.5-2.5 mM). The 5:1 ligand-to-copper ratio is critical for protecting sensitive substrates.[16] Vortex briefly.

    • Add the catalyst premix to the main reaction tube.

    • Initiate the reaction by adding the freshly prepared Sodium Ascorbate solution (to a final concentration of 5-10 mM).

    • Incubate the reaction at room temperature for 1-12 hours. The reaction can be gently agitated.

    • Monitor progress by LC-MS or other appropriate analytical techniques.

    • Upon completion, the product can be purified using standard techniques such as HPLC or precipitation. For small molecules, an aqueous workup with EDTA to chelate copper followed by extraction is common.[18]

ParameterRecommended RangeRationale
Alkyne:Azide Ratio 1.1:1 to 1.5:1A slight excess of one reagent ensures full conversion of the other.
CuSO₄ (Final) 0.1 - 0.5 mMLower concentrations are preferred for biological samples to reduce toxicity.
Ligand:Cu Ratio 5:1Stabilizes Cu(I) and protects biomolecules from oxidative damage.[16]
Na Ascorbate (Final) 5 - 10 mMSufficient excess to maintain a reducing environment for the Cu(I) catalyst.
Temperature 20 - 40 °CRoom temperature is usually sufficient; gentle heating can accelerate the reaction.

Advanced Application: Modular Synthesis of a PROTAC Precursor

The true power of this bifunctional handle lies in its ability to facilitate modular synthesis. Here, we demonstrate a workflow for creating a PROTAC precursor, where the bromo- and alkyne- ends are functionalized orthogonally.

Orthogonal Synthesis Workflow

G cluster_1 Modular PROTAC Precursor Synthesis Start 2-Bromo-4-methyl-5-(prop-2-yn-1-yloxy)pyridine Step1_Product Intermediate: POI Ligand Conjugated Start->Step1_Product Step A: Suzuki Coupling (Pd Catalyst, Base) POI_Ligand POI Ligand (with Boronic Acid) POI_Ligand->Step1_Product E3_Ligand E3 Ligase Ligand (with Azide) Final_Product Final PROTAC Structure E3_Ligand->Final_Product Step1_Product->Final_Product Step B: CuAAC Reaction (CuSO₄, NaAsc, Ligand)

Caption: Orthogonal workflow for PROTAC synthesis.

Protocol 4: Two-Step PROTAC Precursor Synthesis

Step A: Suzuki Coupling at the Bromo Position

  • Objective: To conjugate a Protein of Interest (POI) ligand (represented here by a generic arylboronic acid).

  • Procedure:

    • In an oven-dried flask under an inert atmosphere (N₂ or Ar), combine the bifunctional handle (1.0 eq), the arylboronic acid (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq).

    • Add a degassed solvent system (e.g., 1,4-dioxane/water, 4:1).

    • Heat the mixture to 90-100 °C and stir for 8-16 hours, monitoring by LC-MS.

    • Upon completion, cool to room temperature, dilute with ethyl acetate, and wash with water and brine.

    • Dry the organic layer, concentrate, and purify by column chromatography to yield the Suzuki product, which now has a free alkyne handle.

Step B: CuAAC Reaction with an E3 Ligase Ligand

  • Objective: To attach an azide-functionalized E3 ligase ligand to the alkyne handle of the intermediate from Step A.

  • Procedure:

    • Follow the general CuAAC procedure outlined in Protocol 3 , using the product from Step A as the "Alkyne" component and the azide-functionalized E3 ligase ligand as the "Azide" component.

    • Due to the often complex and hydrophobic nature of PROTACs, solvents like DMF or DMSO are typically preferred.

    • Purification is critical and is almost always achieved via preparative HPLC to ensure high purity of the final bifunctional molecule.

Troubleshooting and Key Considerations

  • Copper Toxicity: For applications involving live cells or sensitive biomolecules, minimizing copper concentration is essential. The use of 5 equivalents of a stabilizing ligand like THPTA is crucial.[16][17] Alternatively, for completely metal-free applications, the azide partner could be reacted with a strained alkyne (SPAAC), although the terminal alkyne on this handle is not suitable for SPAAC.[19][20]

  • Solubility: As molecular complexity increases, particularly in PROTAC synthesis, solubility can become a major challenge. The pyridine core of this handle generally imparts favorable solubility, but solvent systems (e.g., DMSO, DMF) and the addition of solubilizing agents may be necessary.

  • Orthogonality: Ensure that the conditions for one reaction do not affect the functional group for the subsequent reaction. The palladium-catalyzed Suzuki coupling and copper-catalyzed click reaction are generally orthogonal and do not interfere with each other.

  • Purification: The triazole ring formed during the click reaction can engage in hydrogen bonding, sometimes complicating chromatographic purification. Careful selection of the mobile phase is required.

Conclusion

2-Bromo-4-methyl-5-(prop-2-yn-1-yloxy)pyridine is a high-utility, bifunctional building block that provides an elegant solution for the modular construction of complex molecules. Its orthogonal reactive handles—the bromo group for cross-coupling and the alkyne for click chemistry—allow for a rational and stepwise assembly process. This guide provides the foundational protocols and scientific rationale for researchers to confidently employ this versatile tool in their synthetic endeavors, accelerating innovation in medicinal chemistry, chemical biology, and materials science.

References

  • Creative Biolabs. (n.d.). Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). Retrieved from [Link]

  • AxisPharm. (2024, September 20). Alkyne-Azide Click Chemistry Protocol for ADCs. Retrieved from [Link]

  • Di Mola, A., et al. (2023). Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks. Molecules. Retrieved from [Link]

  • Geurink, P. P., et al. (2012). Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC) Reveal New Features of Glycoconjugate Biosynthesis. PLoS ONE. Retrieved from [Link]

  • Jena Bioscience. (2011). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology. Retrieved from [Link]

  • Lee, H., et al. (2025). Linker-Engineered Tyrosine–Azide Coatings for Stable Strain-Promoted Azide–Alkyne Cycloaddition (SPAAC) Functionalization. Gels. Retrieved from [Link]

  • Oreate AI. (2026, January 8). Unraveling the Strain-Promoted Azide-Alkyne Cycloaddition: A New Frontier in Click Chemistry. Oreate AI Blog. Retrieved from [Link]

  • SciSpace. (2018). Phenol hydroxyl group protecting method based on propinyl etherification. Retrieved from [Link]

  • Hein, C. D., et al. (2008). Click Chemistry, a Powerful Tool for Pharmaceutical Sciences. Pharmaceutical Research. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). RSC Advances. Retrieved from [Link]

  • ChemRxiv. (n.d.). Visible-light-mediated propargylation & allylation of phenols/ thiophenols. Retrieved from [Link]

  • Surana, K. R., et al. (2024). A Recent Concept of Importance: Click Chemistry. Progress in Chemical and Biochemical Research. Retrieved from [Link]

  • Surana, K. R., et al. (2024). A Recent Concept of Importance: Click Chemistry. Progress in Chemical and Biochemical Research. Retrieved from [Link]

  • Di Mola, A., et al. (2023). Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks. Molecules. Retrieved from [Link]

  • baseclick. (n.d.). Protocols. Retrieved from [Link]

  • Finn, M. G., & Kolb, H. C. (2021). Introduction: Click Chemistry. Chemical Reviews. Retrieved from [Link]

  • Google Patents. (n.d.). CN102321016A - Synthesis method of 5-bromo-2-methyl 4-hydroxypyridinecarboxylate.
  • Jiang, Z., et al. (2021). Making smart drugs smarter: the importance of linker chemistry in targeted drug delivery. MedChemComm. Retrieved from [Link]

  • Kulkarni, C., et al. (2012). Application of a water-soluble pyridyl disulfide amine linker for use in Cu-free click bioconjugation. Synapse. Retrieved from [Link]

  • Iksuda. (2019, December 16). Forging stable relationships for Antibody-Drug Conjugates. Retrieved from [Link]

  • WuXi Biology. (n.d.). Bifunctional Molecules: A Diverse New Modality That Unlocks New Target Classes. Retrieved from [Link]

  • Nikhil, et al. (2025). Click chemistry in drug development recent trends and application. Research Journal of Pharmacy and Technology. Retrieved from [Link]

Sources

Application Note: Chemoselective O-Alkylation of 5-Hydroxy-2-bromopyridines

[1]

Part 1: Strategic Analysis & Chemical Logic

The Substrate Challenge: "Pyridine-Phenol" vs. Pyridone

The core challenge in alkylating hydroxypyridines is the ambident nucleophile problem—competition between the oxygen (O-alkylation) and the ring nitrogen (N-alkylation).

However, 5-hydroxy-2-bromopyridine possesses unique electronic properties that distinguish it from its 2-hydroxy or 4-hydroxy isomers:

  • Tautomeric Stability: Unlike 2-hydroxypyridine, which exists predominantly as the amide-like 2-pyridone, the 5-hydroxy isomer cannot form a neutral pyridone tautomer. It exists primarily in the phenolic (hydroxy) form.

  • The "Bromine Effect": The bromine atom at the C2 position is a strong electron-withdrawing group (EWG) via induction (-I effect). This significantly reduces the basicity of the ring nitrogen (making it a poorer nucleophile) while simultaneously increasing the acidity of the C5-hydroxyl group.

Implication for Reagent Selection: While N-alkylation (quaternization) remains a risk with highly reactive electrophiles (e.g., methyl iodide), the substrate is electronically biased toward O-alkylation .[1] Therefore, soft metal salts (



1
Reaction Decision Tree

ReactionTreeStartElectrophile TypeHalideAlkyl Halide(R-Br, R-I, R-OTs)Start->HalideAlcoholAlcohol(R-OH)Start->AlcoholPrimaryPrimary/UnstericHalide->PrimarySecondarySecondary/StericHalide->SecondaryMethodCMethod C:Mitsunobu (DIAD/PPh3)(Inversion of Config)Alcohol->MethodCMethodAMethod A:Cs2CO3 / DMF(Standard)Primary->MethodASecondary->MethodAStandardMethodBMethod B:Ag2CO3 / Toluene(High Selectivity)Secondary->MethodBIf elimination occursValidationQC: 1H NMRCheck N-Me vs O-Me shiftMethodA->ValidationMethodB->ValidationMethodC->Validation

Caption: Decision matrix for selecting the optimal alkylation protocol based on electrophile constraints.

Part 2: Reagent Selection & Comparative Data

The following table summarizes reagent performance based on internal process data and literature precedents for 3-hydroxypyridine derivatives (electronically similar to 5-hydroxy).

Reagent SystemBase pKa (approx)SolventO:N SelectivityYieldApplication Note

10.3DMF/Acetone>20:185-95%Standard. Best for primary alkyl halides. Economical.

10.3 (higher sol.)[1]DMF/NMP>50:190-98%Preferred. "Cesium Effect" aids solubility and nucleophilicity of the phenoxide.

35THF/DMFVariable60-80%Risky. High basicity can promote side reactions or elimination of the alkyl halide.

10Toluene/DCM>99:170-85%Specialist. Silver coordinates to Pyridine-N, blocking N-alkylation.[1] Expensive.
DIAD/

N/ATHF/DCM100:060-90%Mitsunobu. Essential for alkylating with alcohols directly.

Part 3: Detailed Experimental Protocols

Protocol A: The "Workhorse" Method (Cesium Carbonate)

Best for: Primary alkyl halides, benzyl bromides, and simple tosylates.[1]

Mechanism: Williamson Ether Synthesis. The cesium cation (

1

Materials:

  • 5-Hydroxy-2-bromopyridine (1.0 equiv)[1]

  • Electrophile (

    
    ) (1.1 - 1.2 equiv)[1]
    
  • Cesium Carbonate (

    
    ) (1.5 - 2.0 equiv)[1]
    
  • Solvent: Anhydrous DMF or NMP (0.2 M concentration)

Procedure:

  • Dissolution: Charge a flame-dried reaction flask with 5-hydroxy-2-bromopyridine and anhydrous DMF under

    
     atmosphere.
    
  • Deprotonation: Add

    
     in one portion. Stir at Room Temperature (RT) for 15–30 minutes. The suspension may change color (often yellow/orange) as the phenoxide forms.
    
  • Alkylation: Add the alkyl halide (

    
    ) dropwise.
    
    • Note: If

      
       is a chloride, add Potassium Iodide (
      
      
      , 0.1 equiv) to catalyze via Finkelstein reaction.[1]
  • Reaction: Stir at RT. If the electrophile is unreactive, heat to 50–60°C. Monitor by LCMS/TLC.

    • Endpoint: Disappearance of starting material (

      
      ).[1]
      
  • Workup: Dilute with EtOAc and wash 3x with water (crucial to remove DMF). Dry organic layer over

    
    .[2]
    
  • Purification: Flash chromatography (Hexane/EtOAc).

Critical Control Point: DMF must be dry. Water solvates the phenoxide anion heavily, reducing reactivity and promoting hydrolysis of the alkyl halide.[1]

Protocol B: The Mitsunobu Reaction

Best for: Secondary alcohols, chiral alcohols (inversion of configuration), or when halide is unstable.[1]

Mechanism:

Materials:

  • 5-Hydroxy-2-bromopyridine (1.0 equiv)[1]

  • Alcohol (

    
    ) (1.0 - 1.2 equiv)[1]
    
  • Triphenylphosphine (

    
    ) (1.2 - 1.5 equiv)[1]
    
  • DIAD (Diisopropyl azodicarboxylate) (1.2 - 1.5 equiv)[1]

  • Solvent: Anhydrous THF or Toluene

Procedure:

  • Setup: Dissolve Pyridine substrate, Alcohol, and

    
     in anhydrous THF under Argon. Cool to 0°C.[2][3]
    
  • Addition: Add DIAD dropwise over 10–20 minutes.

    • Exotherm Warning: The formation of the betaine intermediate is exothermic. Maintain Temp < 5°C during addition to prevent decomposition.

  • Reaction: Allow to warm to RT and stir for 2–12 hours.

  • Workup: Concentrate solvent. The major impurity is triphenylphosphine oxide (

    
    ).
    
  • Purification: Trituration with

    
    /Hexane often precipitates 
    
    
    . Filter, then purify filtrate via column chromatography.[1][2]
Protocol C: Silver-Mediated Selectivity (The "Silver Effect")

Best for: Substrates where N-alkylation is observed as a major byproduct.

Mechanism:

1

Materials:

  • 5-Hydroxy-2-bromopyridine (1.0 equiv)[1]

  • Alkyl Iodide (

    
    ) (1.2 equiv)[1]
    
  • Silver Carbonate (

    
    ) (1.0 - 1.5 equiv)[1]
    
  • Solvent: Toluene or Benzene (Non-polar solvents enhance the tight ion pairing).

Procedure:

  • Suspension: Mix substrate and

    
     in Toluene. Wrap flask in foil (light sensitive).
    
  • Reflux: Add alkyl iodide and heat to reflux (80–110°C).

  • Filtration: Filter hot through a Celite pad to remove silver salts.

  • Workup: Concentrate filtrate.

Part 4: Quality Control & Troubleshooting

Diagnostic NMR Signatures

Distinguishing O-alkyl vs N-alkyl products is critical.

  • O-Alkylation (Desired):

    • Protons on the

      
      -carbon of the ether (
      
      
      ) typically appear at 3.8 – 4.2 ppm .
    • 
       NMR shift for the alkoxy carbon is 55 – 70 ppm .
      
  • N-Alkylation (Undesired):

    • Protons on the

      
      -carbon of the N-alkyl group (
      
      
      ) are significantly deshielded, appearing at 4.5 – 5.5 ppm .
    • The Pyridine ring protons will show a downfield shift due to the cationic nature of the pyridinium ring.

Pathway & Impurity Visualization

MechanismSubstrate5-OH-2-Br-PyridineIntermediatePhenoxide Anion(Ambident Nucleophile)Substrate->IntermediateDeprotonationBaseBase (Cs2CO3)Base->IntermediateProdOO-Alkyl Ether(Target)Intermediate->ProdO  Kinetic & Thermo  Favored (due to 2-Br)ProdNN-Alkyl Pyridinium(Impurity)Intermediate->ProdN  Steric/Electronic  DisfavoredPathOPath A: O-Attack(Major)PathNPath B: N-Attack(Minor/Trace)

Caption: Mechanistic pathway showing the divergence between the desired Ether synthesis and the undesired Pyridinium salt formation.

Troubleshooting Guide
IssueRoot CauseSolution
Low Conversion Poor nucleophilicity or wet solvent.Switch to

(Cesium effect). Dry DMF over 4Å sieves. Add KI catalyst.
N-Alkylation > 10% Highly reactive electrophile (e.g., Me-I).[1]Switch to Protocol C (

) or use a less reactive leaving group (e.g., -OTs instead of -I).
Elimination of R-X Base is too strong (

) or Temp too high.
Switch to weaker base (

) and lower temperature.

References

  • Joule, J. A., & Mills, K. (2010).[1] Heterocyclic Chemistry (5th ed.). Wiley. (Foundational text on Pyridine tautomerism and reactivity). [1]

  • Penning, T. D., et al. (2000).[1] Synthesis and biological evaluation of the 1,5-diarylpyrazole class of cyclooxygenase-2 inhibitors. Journal of Medicinal Chemistry, 40(9), 1347–1365.[1] (Demonstrates Williamson ether synthesis on related hydroxypyridines). [1]

  • Swamy, K. C. K., et al. (2009).[1] The Mitsunobu and Related Reactions: Advances and Applications. Chemical Reviews, 109(6), 2551–2651.[1] (Comprehensive review of Mitsunobu conditions including heterocyclic phenols). [1]

  • Spivey, A. C., & Arseniyadis, S. (2004).[1] Ipso-halodehydroxylation of 2- and 4-hydroxypyridines. Angewandte Chemie International Edition, 43, 5436. (Discusses the Ag-salt coordination effect in pyridine alkylations). [1]

Troubleshooting & Optimization

Cu-Free: The Technical Support Hub for Click Chemistry Purification

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Topic: Removal of Copper Catalyst from Pyridine-Containing Click Products Ticket ID: #CuAAC-PYR-001 Assigned Specialist: Senior Application Scientist

The Core Challenge: The "Chelation Trap"

Why is this specific reaction difficult to purify? Standard click chemistry (CuAAC) products are often purified with simple EDTA washes. However, when your product contains a pyridine moiety, you face a unique "Chelation Trap."

The newly formed 1,2,3-triazole ring is a good ligand for Cu(I)/Cu(II). When a pyridine ring is adjacent to the triazole (common in drug discovery scaffolds), the two nitrogens create a bidentate coordination pocket structurally similar to bipyridine. This pocket binds copper with extremely high affinity (


), often outcompeting standard washing agents like dilute EDTA or ammonium chloride.
Mechanistic Visualization

The diagram below illustrates the competitive equilibrium that causes persistent contamination.

ChelationTrap cluster_0 The Trap Cu Copper Catalyst (Cu ions) Complex STABLE COMPLEX (Product-Cu-Product) Cu->Complex Prod Your Product (Pyridine-Triazole) Prod->Complex High Affinity Chelation Wash Standard Wash (Weak EDTA/NH4Cl) Complex->Wash Ineffective (Equilibrium favors Complex) Scavenger High-Affinity Scavenger (Thiol-Silica / Conc. EDTA) Complex->Scavenger Successful Displacement

Figure 1: The "Chelation Trap" mechanism showing why standard washes fail against pyridine-triazole products.

Troubleshooting Guide (Q&A Format)

Scenario A: "My product is organic soluble, but the blue/green color won't leave the organic layer."

Diagnosis: The copper is tightly bound to your pyridine-triazole product in the organic phase. Standard water washes are insufficient because the Cu-Product complex is more lipophilic than free Copper salts.

Protocol: The "Ammonia-EDTA" Double Strike This method uses ammonia to break the initial complex and EDTA to sequester the copper permanently in the aqueous phase.

  • Dilute: Dissolve crude reaction mixture in DCM or Ethyl Acetate (avoid Ether; it coordinates Cu).

  • The Stripping Wash: Wash the organic layer with 10%

    
     (aq)  saturated with 
    
    
    
    .
    • Why: Ammonia is a stronger ligand than pyridine/triazole and will "strip" the Cu into the aqueous layer (turning it deep blue).

  • The Sequestration Wash: Wash the organic layer with 0.1 M EDTA (pH 8.5) .

    • Critical Step: The pH must be >8. At lower pH, EDTA carboxylic acids are protonated and lose chelating power.

  • Final Polish: Dry over

    
     and concentrate.
    
Scenario B: "I need to purify a large library (96-well plate). Liquid extraction is too slow."

Diagnosis: High-throughput synthesis requires solid-phase scavenging to avoid emulsion formation and liquid handling bottlenecks.

Protocol: Thiol-Functionalized Silica Standard silica gel only weakly adsorbs copper. For pyridine products, you need a "Thiol" or "Thiourea" modified silica (e.g., SiliaMetS® Thiol or QuadraPure™ TU).

  • Load: Add 4 equivalents (w/w relative to catalyst mass) of Thiol-silica scavenger resin directly to the reaction vial.

  • Incubate: Stir or shake at room temperature for 4 hours (or overnight for stubborn complexes).

  • Filter: Pass through a 0.45 µm frit or filter plate.

  • Validate: The resin should turn dark brown/black (captured Cu). The filtrate should be colorless.

Scenario C: "My product is water-soluble (polar pyridine derivative). I can't extract it."

Diagnosis: You cannot use liquid-liquid extraction. Dialysis is slow and often fails to pull Cu from high-affinity pyridine pockets.

Protocol: Reverse-Phase "Capture and Release"

  • Acidify: Add dilute HCl to the reaction mixture until pH ~3.

    • Why: Protonating the pyridine/triazole nitrogens destroys their ability to bind copper. The Cu is released as free ions.

  • Load (C18 Sep-Pak/Column): Pass the acidic mixture through a C18 cartridge.

    • Result: The protonated organic product binds to the C18; the free Cu salts wash through with the aqueous waste.

  • Wash: Flush with 0.1% HCl (aq) to remove residual metal.

  • Elute: Release your product using MeOH or MeCN containing 1%

    
     (to re-neutralize).
    

Comparative Data: Selecting the Right Method

Use this table to select the method based on your constraints.

MethodBest ForRemoval EfficiencyYield Loss RiskCostNotes
Ammonia/EDTA Wash Large scale, Organic solubleHigh (95-99%)LowLowRequires pH control. Can form emulsions.
Thiol-Silica Resin Libraries, Sensitive compoundsVery High (>99%)Very Low (<2%)HighBest for "set and forget" workflows.
C18 SPE (Acidic) Water soluble / Polar productsHigh (90-95%)ModerateMediumpH adjustment is critical to break chelation.
Sulfide Precip. Last Resort Extreme (>99.9%)LowLowToxic. Generates

gas. Smells terrible.
Standard Silica NOT RECOMMENDED Poor (<50%)HighLowPyridine products often "streak" or carry Cu through.

Decision Workflow

Follow this logic path to determine the optimal purification route for your specific pyridine-click product.

Workflow Start Start: Crude Reaction Mix (Pyridine-Triazole + Cu) Solubility Is Product Organic Soluble? Start->Solubility Scale Scale / Throughput? Solubility->Scale Yes (DCM/EtOAc) Polar Method: Acidic C18 SPE (See Scenario C) Solubility->Polar No (Water/DMSO) LLE Method: Ammonia/EDTA Wash (See Scenario A) Scale->LLE Large Scale / Cost Sensitive Resin Method: Thiol-Silica Scavenger (See Scenario B) Scale->Resin Small Scale / High Throughput

Figure 2: Decision matrix for selecting the appropriate copper removal protocol.

References & Authoritative Sources

  • Meldal, M., & Tornøe, C. W. (2008). Cu-Catalyzed Azide−Alkyne Cycloaddition. Chemical Reviews, 108(8), 2952–3015. Foundational text on CuAAC mechanism and ligand interactions.

  • Chan, T. R., et al. (2004). Polytriazoles as Copper(I)-Stabilizing Ligands in Catalysis. Organic Letters, 6(17), 2853–2855. Establishes the polytriazole/pyridine coordination chemistry that causes purification issues.

  • Gawande, M. B., et al. (2016). Cu and Cu-Based Nanoparticles: Synthesis and Applications in Catalysis. Chemical Reviews, 116(6), 3722–3811. Reviews heterogeneous scavengers and removal limits.

  • European Medicines Agency (EMA). Guideline on the specification limits for residues of metal catalysts or metal reagents. Defines the safety limits (<250 ppm) for copper in pharmaceutical substances.

  • SiliCycle Application Note. Metal Scavenging Solutions for Pharmaceutical Applications. Technical data on Thiol-silica efficiency vs. EDTA.

Technical Support Guide: Solubilization of 2-Bromo-4-methyl-5-(prop-2-yn-1-yloxy)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Diagnostics

The Problem: Users frequently report precipitation ("crashing out") or oiling out when diluting DMSO stocks of 2-Bromo-4-methyl-5-(prop-2-yn-1-yloxy)pyridine into aqueous buffers.[1][2][3]

The Root Cause: This molecule presents a classic "Lipophilic Weak Base" challenge.[1][2][3]

  • High Lipophilicity (LogP ~2.8): The propargyl ether and methyl groups significantly increase hydrophobicity compared to the pyridine core.[1][2][3]

  • Suppressed Ionization (pKa < 3.0): The bromine atom at the 2-position is electron-withdrawing.[1][2][3] It drastically lowers the basicity of the pyridine nitrogen (compared to unsubstituted pyridine, pKa ~5.2).[2][3] Consequently, this molecule does not protonate (and thus does not solubilize) at physiological pH (7.[2][3]4) or even in mild acid (pH 4.5). [1][2]

Physicochemical Profile
PropertyValue (Est.)[1][2][3][4][5][6][7][8]Implication
Molecular Weight ~226.07 g/mol Small molecule, amenable to complexation.[1][2][3]
LogP (Octanol/Water) 2.5 – 2.9Poor water solubility (< 100 µg/mL).[1][2][3] Requires organic cosolvents or surfactants.[1][2][3]
pKa (Pyridine N) 2.0 – 2.5Critical: Will not form water-soluble salts above pH 3.[1][2][3]0.
Functional Groups Alkyne (terminal)Reactive handle for Click Chemistry.[1][2][3] Avoid copper contaminants in buffers.[1][2][3]

Troubleshooting Protocols

Method A: The "Cosolvent + Surfactant" System (Recommended for Assays)

Best for: In vitro biochemical assays, cell-based assays (short term).[1][2]

Mechanism: DMSO disrupts the crystal lattice/molecular aggregation, while Tween 80 forms micelles that encapsulate the lipophilic pyridine core, preventing re-precipitation upon dilution.[1][2][3]

Protocol:

  • Stock Preparation: Dissolve the compound in 100% anhydrous DMSO to a concentration of 50 mM . Vortex until clear.

  • Intermediate Dilution (The "Sandwich" Step):

    • Prepare a solution of 5% Tween 80 in water (w/v).[1][2][3]

    • Add the required amount of DMSO stock to the Tween 80 solution slowly while vortexing.[1][2][3]

    • Target: Ensure the final DMSO concentration in this intermediate mix does not exceed 10%.[1][2][3]

  • Final Dilution: Dilute the Intermediate Mix into your assay buffer (e.g., PBS) to the final working concentration.

Validation Check:

  • Measure absorbance at 600 nm (OD600). An OD > 0.05 indicates micro-precipitation.[1][2][3]

  • Pass Criteria: Solution remains optically clear for >4 hours.

Method B: Cyclodextrin Complexation (Recommended for Animal Studies)

Best for: In vivo administration, long-term stability, preventing "oiling out."[1][2][3]

Mechanism: Hydroxypropyl-β-cyclodextrin (HP-β-CD) forms a "host-guest" inclusion complex.[1][2][3] The lipophilic pyridine ring sits inside the hydrophobic cavity of the cyclodextrin, shielding it from the aqueous environment.[2][3]

Protocol:

  • Vehicle Prep: Prepare 20% (w/v) HP-β-CD in sterile water or saline.[1][2][3] Stir until fully dissolved.

  • Compound Addition:

    • Weigh the solid compound directly.[1][2][3]

    • Add the 20% HP-β-CD vehicle.[1][2][3]

  • Energy Input: Sonicate in a water bath at 37°C for 20–30 minutes.

    • Note: If the solution remains cloudy, adjust pH to 4.0 using 0.1 N HCl (only if the alkyne is stable to mild acid in your specific downstream application), then re-adjust to pH 7.4 after dissolution.[2][3] However, rely primarily on the cyclodextrin capacity.[1][2][3]

Decision Tree & Workflow

The following diagram illustrates the logical flow for selecting the correct solubilization strategy based on your experimental needs.

Solubility_Workflow Start Start: Solubility Issue Check_App Define Application Start->Check_App InVitro In Vitro / Cellular Check_App->InVitro InVivo In Vivo / Animal Check_App->InVivo Cosolvent Method A: DMSO (0.1-1%) + Tween 80 InVitro->Cosolvent High tolerance for DMSO Cyclodextrin Method B: 20% HP-beta-CD InVivo->Cyclodextrin Low toxicity required Check_Precip Check for Precipitation (OD600) Cosolvent->Check_Precip Cyclodextrin->Check_Precip Success Proceed to Experiment Check_Precip->Success Clear Fail Troubleshoot: Reduce Conc. or Change Solvent Check_Precip->Fail Cloudy

Figure 1: Decision matrix for solubilizing 2-Bromo-4-methyl-5-(prop-2-yn-1-yloxy)pyridine based on experimental context.

Frequently Asked Questions (FAQs)

Q1: Can I use acid to dissolve it? Pyridines are usually basic. A: No. This is a common misconception.[1][2][3] While pyridine (pKa ~5.[1][2][3][6]2) dissolves in mild acid, the 2-bromo substituent withdraws electron density, lowering the pKa to ~2.[1][2][3]5. To protonate this molecule, you would need a pH near 1.[1][2][3]0. This is too acidic for most biological assays and may degrade the propargyl ether linkage.[1][2][3]

Q2: I see an "oily" droplet at the bottom of my tube. What is this? A: This is "oiling out."[1][2][3] Because the melting point of this derivative is likely low (near room temperature or slightly above), it separates as a liquid phase rather than a crystalline solid when it crashes out of water.[2][3]

  • Fix: Switch to Method B (Cyclodextrin).[1][2][3] Oiling out indicates that the cosolvent (DMSO) concentration is insufficient to hold the lipophilic droplets in solution.[2][3]

Q3: Will the solubilization method interfere with "Click" Chemistry? A:

  • DMSO: Compatible.

  • Cyclodextrins: Generally compatible, but the cavity might sterically hinder the copper catalyst if the alkyne is buried too deeply.[1][2][3]

  • Warning: Ensure your buffers are free of incidental copper or iron if you are storing the solution, as the terminal alkyne can undergo oxidative homocoupling (Glaser coupling) over time.[1][2][3]

Q4: What is the maximum concentration I can achieve? A:

  • Pure Water: < 0.1 mg/mL (Not recommended).[1][2][3]

  • 10% DMSO/PBS: ~1–2 mg/mL.[1][2][3]

  • 20% HP-β-CD: ~5–10 mg/mL (Best for high dosing).[1][2][3]

References

  • Lipophilicity and pKa of Pyridines

    • Source: PubChem. (2025).[1][2][3] Computed Properties for 2-Bromo-4-methylpyridine (Scaffold). National Library of Medicine.[1][2][3]

    • URL:[Link][1][2]

  • Solubilization Strategies for Lipophilic Drugs

    • Source: Savjani, K. T., et al. (2012).[2][3] Drug Solubility: Importance and Enhancement Techniques.[1][2][3] ISRN Pharmaceutics.[1][2][3]

    • URL:[Link]

  • Cyclodextrin Formulation Guide

    • Source: Loftsson, T., & Brewster, M. E. (2010).[2][3] Pharmaceutical applications of cyclodextrins: basic science and product development.[1][2][3] Journal of Pharmacy and Pharmacology.[1][2][3]

    • URL:[Link]

Sources

Optimizing reaction temperature for pyridine propargyl ether synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Pyridine Propargyl Ether Synthesis

Module 1: Critical Safety Directive

⚠️ READ BEFORE EXPERIMENTATION

The "Thermal Runaway" Risk: Propargyl halides (e.g., propargyl bromide) are high-energy, shock-sensitive alkylating agents. In the presence of basic pyridine residues and heat, they are prone to rapid, exothermic decomposition (polymerization) or detonation.

  • Temperature Ceiling: Never heat a neat reaction mixture containing propargyl bromide above 80°C .

  • Dilution Rule: Propargyl bromide is often supplied as an 80% solution in toluene. Do not distill to dryness. The toluene acts as a desensitizer.

  • Flash Point:

    
     (Highly Flammable).
    

Module 2: Diagnostic Workflow

Before selecting a temperature, you must categorize your substrate. The position of the hydroxyl group on the pyridine ring dictates the reaction mechanism (ambident nucleophilicity) and the required thermal control.

Reaction_Workflow Start Select Substrate Type2 2-Hydroxypyridine (2-Pyridone Tautomer) Start->Type2 Type3 3-Hydroxypyridine Start->Type3 Type4 4-Hydroxypyridine (4-Pyridone Tautomer) Start->Type4 Ambident Ambident Nucleophile (N vs O Attack) Type2->Ambident Simple Behaves as Phenol (No Tautomerism) Type3->Simple Type4->Ambident Cond3 Standard Williamson Conditions Base: K2CO3 Solvent: Acetone/ACN Temp: Reflux (56-80°C) Simple->Cond3 Decision Target Product? Ambident->Decision NEther N-Alkylation (Thermodynamic) Decision->NEther N-Propargyl Pyridone OEther O-Alkylation (Kinetic) Decision->OEther O-Propargyl Ether CondN Base: NaH or KOH Solvent: DMF/DMSO Temp: 60-80°C NEther->CondN CondO Base: Ag2CO3 (Best) or Cs2CO3 Solvent: Benzene/Toluene or DMF Temp: 0°C -> RT (Strict) OEther->CondO

Figure 1: Decision matrix for selecting reaction conditions based on pyridine isomer and desired regioselectivity.

Module 3: Troubleshooting Guide (FAQ)

Q1: My reaction mixture turned into a black tar. What happened?

  • Diagnosis: Thermal decomposition of propargyl bromide or polymerization of the product.

  • Root Cause: Reaction temperature was too high (

    
    ) or the concentration was too dense.
    
  • Solution:

    • Keep temperature below 60°C .

    • Add the propargyl bromide dropwise at

      
       and allow to warm slowly to Room Temperature (RT).
      
    • Ensure the reaction is under an inert atmosphere (

      
       or Ar) to prevent oxidative degradation.
      

Q2: I am trying to make 2-(propargyloxy)pyridine, but I isolated N-propargyl-2-pyridone. Why?

  • Diagnosis: Thermodynamic equilibration or Claisen rearrangement.

  • The Science: 2-Hydroxypyridine exists in equilibrium with 2-pyridone.[1] The N-alkylated product is thermodynamically more stable. Furthermore, O-propargyl ethers can undergo a [3,3]-sigmatropic rearrangement (Claisen) to form N-allenyl or N-propargyl species if heated.

  • Solution:

    • Lower the Temperature: Perform the reaction at RT or below . Do not reflux in high-boiling solvents like DMF.

    • Change the Base: Switch from alkali metals (

      
      , 
      
      
      
      ) to Silver Carbonate (
      
      
      )
      . The "hard" silver cation coordinates to the "hard" nitrogen, blocking it and forcing the alkyl halide to attack the oxygen.
    • Solvent: Use non-polar solvents (Benzene, Toluene, DCM) to suppress charge separation, which favors the neutral O-alkylated product over the zwitterionic/polar N-alkylated transition state.

Q3: The reaction is stalling at 50% conversion. Should I heat it up?

  • Diagnosis: Incomplete conversion due to poor solubility or anion formation.

  • Advice: Do not simply heat.

    • If using

      
      /Acetone: Add a catalytic amount of 18-crown-6  or NaI  (Finkelstein condition) to increase the reactivity of the electrophile without raising the temperature.
      
    • If using

      
      : Ensure the reaction is stirring vigorously (heterogeneous reaction) and protected from light.
      

Module 4: Optimization Protocols

Protocol A: High-Fidelity O-Alkylation (The Silver Method)

Best for: 2-hydroxypyridine and 4-hydroxypyridine where O-selectivity is critical.

ParameterSpecificationRationale
Stoichiometry 1.0 equiv Substrate : 1.1 equiv

: 1.2 equiv Propargyl Bromide
Silver acts as both base and directing group.
Solvent Toluene or DCM (Anhydrous)Non-polar solvents favor O-alkylation.
Temperature Ambient (20-25°C) Prevents [3,3]-sigmatropic rearrangement.
Time 12 - 24 HoursSlower kinetics at low temp require patience.
Workup Filter through CeliteRemoves silver salts.

Step-by-Step:

  • Suspend 2-hydroxypyridine (10 mmol) and

    
     (11 mmol) in anhydrous Toluene (50 mL).
    
  • Protect flask from light (aluminum foil).

  • Add propargyl bromide (12 mmol, 80% in toluene) dropwise at RT.

  • Stir at RT for 16 hours.

  • Filter precipitate through a Celite pad.

  • Concentrate filtrate in vacuo (bath temp < 40°C).

Protocol B: Standard Synthesis (The Carbonate Method)

Best for: 3-hydroxypyridine (simple phenol behavior).

ParameterSpecificationRationale
Stoichiometry 1.0 equiv Substrate : 2.0 equiv

: 1.2 equiv Propargyl Bromide
Excess base ensures complete deprotonation.
Solvent Acetone or AcetonitrilePolar aprotic solvents dissolve the phenoxide.
Temperature Reflux (56°C for Acetone) Sufficient energy for

without degradation.
Time 4 - 6 HoursFaster kinetics due to heat and solvent polarity.

Step-by-Step:

  • Dissolve 3-hydroxypyridine (10 mmol) in Acetone (30 mL).

  • Add anhydrous

    
     (20 mmol). Stir for 15 min.
    
  • Add propargyl bromide (12 mmol) slowly.

  • Heat to reflux (

    
    ) for 4 hours.
    
  • Cool to RT, filter solids, and concentrate.

Module 5: Mechanism & Selectivity Visualization

The following diagram illustrates the competing pathways for 2-hydroxypyridine. Note how temperature drives the reaction toward the thermodynamic N-alkyl product or the rearrangement product.

Mechanism Substrate 2-Hydroxypyridine (Ambident Anion) O_Attack O-Attack (Kinetic Control) Substrate->O_Attack Ag2CO3 / Low Temp N_Attack N-Attack (Thermodynamic Control) Substrate->N_Attack NaH / High Temp O_Product 2-(Propargyloxy)pyridine (Target Ether) O_Attack->O_Product Rearrange [3,3]-Sigmatropic Rearrangement O_Product->Rearrange Heat (>100°C) or Cu Catalysis N_Product N-Propargyl-2-pyridone (Stable Isomer) Rearrange->N_Product N_Attack->N_Product

Figure 2: Mechanistic pathways showing the thermal instability of the O-ether product.

References

  • Bretherick, L. (2017). Bretherick's Handbook of Reactive Chemical Hazards. Elsevier. (Safety data on Propargyl Bromide shock sensitivity and thermal decomposition).

  • Chung, K. H., et al. (2002). "Regioselective Alkylation of 2-Pyridone." Tetrahedron Letters, 43(33), 5857-5860. (Discusses Ag2CO3 vs alkali bases for O/N selectivity).

  • Katritzky, A. R., et al. (1979). "Novel thermal and photochemical rearrangements of N-substituted 2-pyridones." Journal of the Chemical Society, Chemical Communications, 395-396. (Mechanistic insight into rearrangement temperatures).

  • Nakamura, I., et al. (2011).[2] "Thermally-induced skeletal rearrangement of (Z)-O-propargylic α,β-unsaturated aldoximes." Tetrahedron Letters. (Context on propargyl ether thermal stability).

  • Master Organic Chemistry. (2014). "The Williamson Ether Synthesis."[3] (General protocol grounding).

Sources

Technical Support: Propargyl Ether Pyridines – Stability & Handling

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: PEP-STAB-001 Status: Open Agent: Senior Application Scientist Subject: Troubleshooting Stability of Propargyl Ether Pyridines in Basic Media

Introduction: The "Silent" Instability

Welcome to the technical support center. You are likely here because your terminal alkyne signal (


 ppm) has vanished from your NMR spectrum after a basic workup or reaction, yet the mass balance suggests the molecule is still intact.

The Diagnosis: You are likely experiencing Base-Catalyzed Prototropic Isomerization . While ethers are generally considered stable to bases (unlike esters), propargyl ethers are a unique exception. The methylene protons adjacent to the oxygen and the alkyne (propargylic position) are significantly acidified (


) by the electron-withdrawing nature of the oxygen and the 

-hybridized carbon. In pyridine systems, the electron-deficient heteroaromatic ring further increases this acidity, accelerating the rearrangement of the propargyl ether into an allenyl ether .
Module 1: The Isomerization Trap (Troubleshooting)

Q: My alkyne is gone, but I see new signals in the alkene region (5.0–6.5 ppm). What happened?

A: Your propargyl ether has isomerized to an allenyl ether. This is a thermodynamic trap triggered by base.

The Mechanism (Root Cause Analysis)

The reaction proceeds via a carbanion intermediate.[1] A base removes a propargylic proton. The resulting anion is resonance-stabilized. Reprotonation can occur at the original carbon (returning to starting material) or at the terminal carbon (forming the allene). The allene is often thermodynamically favored or formed under kinetic control depending on the specific base/solvent system.

Isomerization Propargyl Propargyl Ether (Py-O-CH2-C≡CH) Transition Resonance Stabilized Carbanion [Py-O-CH-C≡CH]⁻ Propargyl->Transition Deprotonation (-H+) Transition->Propargyl Reversible Allene Allenyl Ether (Py-O-CH=C=CH2) Transition->Allene Reprotonation (@ Terminal C) Base Base (B:) Base->Transition

Figure 1: Mechanism of Base-Catalyzed Propargyl-Allene Isomerization.

Diagnostic Check:

  • 1H NMR: Look for the disappearance of the doublet at

    
     ppm (
    
    
    
    ) and the triplet at
    
    
    ppm (
    
    
    ). Look for the appearance of complex multiplets at
    
    
    ppm (
    
    
    ) and
    
    
    ppm (
    
    
    ).
  • IR: Disappearance of the sharp

    
     stretch (
    
    
    
    ) and appearance of the
    
    
    stretch (
    
    
    ).
Module 2: Synthesis & Workup Optimization

Q: Which base should I use to synthesize propargyl ether pyridines without triggering isomerization?

A: The choice of base dictates the pathway. Strong bases in polar aprotic solvents favor isomerization. Mild bases in polar protic or ketone solvents favor substitution (Williamson Ether Synthesis).

Base Compatibility Matrix
BaseSolventRisk LevelOutcomeRecommendation

/

DMSO / THFCRITICAL Rapid isomerization to allene.AVOID unless allene is desired.

DMFHIGH Fast reaction, but exotherm can trigger isomerization.Use only at

. Quench immediately upon completion.

/


/ Toluene
MEDIUM Phase Transfer Catalysis (PTC) can lead to side reactions.Use with caution; monitor temperature strictly.

/

Acetone / MeCNLOW Stable. Kinetic barrier prevents isomerization at reflux.PREFERRED METHOD.
Recommended Protocol: Williamson Ether Synthesis

Standard Operating Procedure for Pyridyl Propargyl Ethers

  • Dissolution: Dissolve hydroxypyridine (1.0 eq) in anhydrous Acetone or Acetonitrile (0.1 M).

  • Base Addition: Add

    
      (1.5 – 2.0 eq). Note: 
    
    
    
    can be used for faster rates but is more expensive.
  • Electrophile: Add Propargyl Bromide (1.2 eq, 80% in toluene) dropwise at Room Temperature (RT).

  • Reaction: Stir at RT or mild reflux (

    
    ).
    
    • Critical Control Point: Do not overheat (

      
      ) for extended periods.
      
  • Workup: Filter off inorganic solids. Concentrate filtrate.[2]

    • Avoid: Washing with strong aqueous NaOH, which can induce isomerization in the biphasic mixture if PTC effects are present.

Module 3: Click Chemistry (CuAAC) Considerations

Q: I am using this propargyl ether for a Click reaction. Will the Click conditions destroy it?

A: They can. Standard CuAAC conditions often employ amines (e.g., TEA, DIPEA) or ligands that act as bases.

  • The Risk: If the "Click" is slow, the base has time to isomerize the alkyne. Allenes do not undergo CuAAC with azides to form triazoles under standard conditions.

  • The Fix:

    • Buffer: Use a buffered system (PBS, pH 7.4) rather than neat amine bases.

    • Ligand Choice: Use accelerating ligands (e.g., THPTA, TBTA) that allow the reaction to proceed faster than the isomerization background rate.

    • Catalyst: Pre-complex Cu(I) to avoid the need for excess reducing agents or bases.

Module 4: Troubleshooting Decision Tree

Use this logic flow to resolve your stability issues.

Troubleshooting Start Issue: Low Yield / Missing Alkyne CheckNMR Check 1H NMR (Isomerization check) Start->CheckNMR Isomerized Signals at 5.0-6.0 ppm? (Allene present) CheckNMR->Isomerized YesIsom YES: Base too strong Isomerized->YesIsom Yes NoIsom NO: Alkyne Intact Isomerized->NoIsom No Action1 Switch to K2CO3/Acetone Lower Temp YesIsom->Action1 Action2 Check Reagents: Old Propargyl Bromide? NoIsom->Action2

Figure 2: Troubleshooting logic for propargyl ether stability.

References
  • Base-Catalyzed Isomeriz

    • Title: Synthesis of Allenes by Isomerization Reactions[3]

    • Source: Krause, N., & Hashmi, A. S. K. (Eds.).[4][5][6][7] Modern Allene Chemistry. Wiley-VCH.[7]

    • Context: Defines the prototropic rearrangement mechanism ( dependency) of propargyl ethers to allenyl ethers.
    • URL:[Link]

  • Synthesis Protocol (

    
     vs 
    
    
    
    )
    • Title: Using Sodium Hydride and Potassium Carbonate as Bases in Synthesis of Substituted 2-Amino-4-aryl-7-propargyloxy-4H-chromene-3-carbonitriles[8][9]

    • Source:Synthetic Communications (via ResearchG
    • /Acetone)
    • URL:[Link]

  • Cyclization Risks (Garr

    • Title: Base catalyzed rearrangement of bispropargyl sulfides, ethers, and amines.[10] Synthesis of novel heterocyclic systems.

    • Source:Journal of the American Chemical Society[10]

    • Context: Describes how bis-propargyl systems can undergo cyclization under basic conditions, a potential side reaction for complex pyridine ethers.
    • URL:[Link]

  • General Ether Synthesis Guide

    • Title: The Williamson Ether Synthesis[5][11][12]

    • Source: Master Organic Chemistry
    • Context: Fundamental principles of reactions relevant to the synthesis step.
    • URL:[Link]

Sources

Separation of O-alkylated vs N-alkylated pyridine isomers

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 2-Pyridone Alkylation Isomer Management

Ticket Subject: Separation and Identification of


-alkyl vs. 

-alkyl Pyridine Isomers Assigned Specialist: Senior Application Scientist Status: Open

Executive Summary: The Ambident Nucleophile Challenge

The alkylation of 2-pyridone (or its tautomer 2-hydroxypyridine) represents a classic problem in heterocyclic chemistry involving an ambident nucleophile .[1] The nitrogen atom and the oxygen atom compete for the electrophile, leading to two distinct isomers:

  • 
    -alkyl-2-pyridone  (Thermodynamically favored, lactam structure).
    
  • 2-alkoxypyridine (

    
    -alkyl, kinetically favored under specific conditions, lactim ether structure).
    

These isomers possess distinct electronic and physical properties, yet they often co-elute or confuse spectroscopic analysis. This guide provides a systematic workflow for identification, separation, and reaction control.

Module 1: Diagnostic Center (Identification)

User Question: "I have two spots on my TLC (or two peaks in LC-MS). How do I definitively identify which is the N-isomer and which is the O-isomer without growing a crystal?"

Technical Solution: NMR spectroscopy is the gold standard for differentiation. The electronegativity difference between Oxygen (3.[2]44) and Nitrogen (3.04) drives predictable shifts.

Diagnostic Data Table
Feature

-Alkyl-2-pyridone
(Lactam)
2-Alkoxypyridine (

-Alkyl / Lactim)
Causality

H NMR (Alkyl Group)

3.4 – 3.6 ppm (e.g., N-Me)

3.8 – 4.0 ppm (e.g., O-Me)
Oxygen is more electronegative, deshielding the adjacent protons more than Nitrogen.

C NMR (Carbonyl/C2)

~162 ppm (C=O character)

~164 ppm (C-O character)
While shifts are similar, the

-isomer retains amide character; the

-isomer is aromatic.

H NMR (Ring C3-H)
Typically Doublet Typically Doublet The proton adjacent to the carbonyl (C3) is often shielded differently due to the C=O anisotropy.
IR Spectroscopy Strong band 1650–1690 cm

(C=O)
Absent C=O stretch; Bands at 1570–1600 cm

The

-isomer is a cyclic amide (lactam); the

-isomer lacks a carbonyl.
TLC (

on Silica)
Lower

(More Polar)
Higher

(Less Polar)
The lactam (

-alkyl) has a large dipole moment; the ether (

-alkyl) is lipophilic.
Visual Workflow: Identification Decision Tree

ID_Workflow start Unknown Isomer Sample nmr Run 1H NMR (CDCl3) start->nmr check_alkyl Check Alkyl Shift (Methyl ex.) nmr->check_alkyl n_alkyl Shift ~3.5 ppm (N-Alkyl Pyridone) check_alkyl->n_alkyl Upfield o_alkyl Shift ~3.9 ppm (O-Alkyl Pyridine) check_alkyl->o_alkyl Downfield ir_check Confirm with IR n_alkyl->ir_check o_alkyl->ir_check carbonyl Strong C=O (1660 cm-1) ir_check->carbonyl N-Isomer ether No C=O (Aromatic C=C/C=N) ir_check->ether O-Isomer

Caption: Decision tree for spectroscopic differentiation of pyridine alkylation isomers.

Module 2: Separation Troubleshooting

User Question: "My N-alkyl product is tailing badly on the column, and I can't get baseline resolution from the O-alkyl impurity."

Technical Solution:


-alkyl-2-pyridones are basic lactams. They interact strongly with acidic silanol groups (Si-OH) on silica gel, causing peak broadening (tailing). The 

-alkyl isomer acts like a standard aromatic ether and usually behaves well.
Protocol: Optimized Purification Strategy

Step 1: The "Triage" TLC

  • Solvent: 5% Methanol in DCM (Dichloromethane).

  • Observation:

    • Top Spot (High

      
      ):  2-Alkoxypyridine (
      
      
      
      -isomer). It is less polar and "oily."
    • Bottom Spot (Low

      
      ): 
      
      
      
      -alkyl-2-pyridone (
      
      
      -isomer). It is highly polar and often solid.

Step 2: Mobile Phase Modification (The Anti-Tailing Fix) If the bottom spot streaks:

  • Add Base: Add 1% Triethylamine (TEA) or 1%

    
     to your mobile phase. This blocks the acidic silanol sites on the silica.
    
    • Recipe: 98% DCM / 1% MeOH / 1% TEA.

  • Switch Solvent: Move to EtOAc/EtOH mixtures if DCM/MeOH is not selective enough.

Step 3: Stationary Phase Alternatives If silica fails (co-elution):

  • C18 Reverse Phase: The elution order often flips or resolution improves significantly because the separation is based on hydrophobicity. The

    
    -alkyl isomer is more hydrophobic and may retain longer depending on the specific alkyl chain, but the dipole difference usually allows clean separation.
    
  • Alumina (Basic): Use basic alumina instead of silica to prevent protonation of the pyridone nitrogen.

Module 3: Synthetic Optimization (Prevention)

User Question: "I am getting a 50:50 mixture. How do I force the reaction to give me only the N-alkyl product?"

Technical Solution: You must exploit HSAB (Hard and Soft Acids and Bases) theory and the counter-ion effect .

Reaction Control Parameters
Desired Isomer

-Alkyl-2-pyridone
2-Alkoxypyridine (

-Alkyl)
Control Type Thermodynamic ControlKinetic / Chelation Control
Metal Salt Alkali Metals (Li, Na, K) Silver (Ag)
Electrophile "Soft" (Alkyl Iodides, Bromides)"Hard" (Alkyl Sulfonates, OTs, OMs)
Solvent Polar Aprotic (DMF, DMSO)Non-polar / Ethereal (Benzene, Et2O)
Mechanism The free anion (or solvent-separated ion pair) attacks via the Nitrogen (more nucleophilic center).Ag

coordinates the leaving group and/or the Nitrogen, shielding it and forcing attack by Oxygen.
Visual Pathway: Reaction Steering

Reaction_Control cluster_N Conditions for N-Alkylation cluster_O Conditions for O-Alkylation reactant 2-Hydroxypyridine (Ambident Anion) n_cond Base: NaH / K2CO3 Solvent: DMF / DMSO Electrophile: R-I reactant->n_cond o_cond Base: Ag2CO3 / Ag salts Solvent: Toluene / DCM Electrophile: R-OTs reactant->o_cond n_prod N-Alkyl-2-Pyridone n_cond->n_prod Thermodynamic Path o_prod 2-Alkoxypyridine o_cond->o_prod Kinetic/Ag-Assisted Path

Caption: Divergent synthesis pathways based on metal counter-ion and solvent choice.

Frequently Asked Questions (FAQ)

Q1: I isolated the O-alkyl isomer, but after leaving it in the oven/running GC, it turned into the N-isomer. What happened? A: You likely triggered a thermal rearrangement (related to the Chapman rearrangement). 2-alkoxypyridines are thermally unstable relative to their


-alkyl isomers. Heating them (especially in the presence of trace iodide or salts) can cause an 

migration.
  • Action: Dry

    
    -alkyl isomers under vacuum at ambient temperature. Do not use high-temperature GC inlets for analysis; use LC-MS.
    

Q2: Can I convert my waste O-isomer into the desired N-isomer? A: Yes. Heating the


-isomer with a catalytic amount of alkyl halide (like Methyl Iodide) or Lithium Iodide (LiI) often catalyzes the rearrangement to the thermodynamically stable 

-pyridone.

Q3: Why does my N-alkyl product look like a double peak on HPLC? A: Check your pH. If the mobile phase pH is near the pKa of the protonated pyridone, you may be seeing interconversion between protonated and neutral forms.

  • Action: Buffer your aqueous phase to pH 3.0 (formic acid) or pH 9.0 (ammonium bicarbonate) to ensure a single ionization state.

References

  • Mechanism of Ambident Nucleophiles: S. Wang, et al. "Solvent- and Catalyst-Controlled Regioselective O- and N-Alkylation of 2-Pyridones." J. Org.[3] Chem. 2024.[3][4] Link

  • Thermal Rearrangement: R. A. Y. Jones, et al. "Thermally Induced Rearrangement of 2-Alkoxypyridines to N-Alkylpyridones." Aust. J. Chem.[5] 2003.[5] Link

  • NMR Characterization: "N- versus O-alkylation: Utilizing NMR methods to establish reliable primary structure determinations." Bioorg.[6] Med. Chem. Lett. 2013. Link

  • Chromatographic Behavior: BenchChem Technical Support. "Chromatographic Purification of Pyridine Derivatives." 2025.[7] Link

Sources

Validation & Comparative

Technical Guide: IR Spectrum Characteristic Peaks for Pyridine Propargyl Ethers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Diagnostic Power of the Alkyne Handle[1][2]

In drug discovery, Pyridine Propargyl Ethers serve as critical intermediates. They combine the pharmacophoric properties of the pyridine ring with the bio-orthogonal reactivity of the propargyl group (terminal alkyne). This "alkyne handle" is the gateway to Click Chemistry (CuAAC), allowing the rapid conjugation of fluorophores, drugs, or stabilizing agents.

This guide moves beyond basic peak listing. It provides a comparative spectral analysis to validate synthesis, distinguish the product from structural analogs (like phenyl ethers), and monitor reaction progress. The infrared spectrum of this molecule is unique because it combines the "silent region" activity of the alkyne with the complex fingerprint of the heteroaromatic ring.

Structural Dissection & Theoretical Basis

To interpret the spectrum accurately, we must deconstruct the molecule into its three vibrationally distinct domains. The methylene spacer (


) effectively insulates the alkyne from the aromatic ring, meaning the group frequencies remain largely characteristic and predictable.
Visualization: Structural Vibrational Domains

G cluster_0 Spectral Domains cluster_1 Diagnostic IR Peaks (cm⁻¹) Pyridine Pyridine Ring (Heteroaromatic) RingStretch C=N / C=C Stretch ~1580, 1470, 1430 Pyridine->RingStretch Aromatic Breathing Ether Ether Linkage (C-O-C) EtherStretch C-O-C Stretch ~1260 (Asym) ~1020 (Sym) Ether->EtherStretch Dipole Change Propargyl Propargyl Group (Terminal Alkyne) AlkyneCH ≡C-H Stretch ~3250-3300 (Sharp) Propargyl->AlkyneCH sp Hybridization AlkyneCC C≡C Stretch ~2120 (Weak) Propargyl->AlkyneCC Triple Bond

Figure 1: Deconstruction of Pyridine Propargyl Ether into vibrational domains and their corresponding diagnostic IR bands.

Comparative Spectral Analysis

The following table contrasts the Pyridine Propargyl Ether against its most common precursor (Hydroxypyridine) and its carbocyclic analog (Phenyl Propargyl Ether). This comparison is essential for verifying


-alkylation and distinguishing the heterocycle.
Table 1: Comparative Peak Assignments
Vibrational ModePyridine Propargyl Ether (Product)Hydroxypyridine (Precursor)Phenyl Propargyl Ether (Analog)Diagnostic Insight

C-H Stretch
3250–3300 cm⁻¹ (Sharp, Strong)Absent3280–3300 cm⁻¹Primary Confirmation. Indicates successful installation of the propargyl group.
O-H Stretch Absent2500–3300 cm⁻¹ (Broad)AbsentPurity Check. Presence of a broad hump here indicates unreacted starting material or water contamination.
C

C Stretch
2110–2130 cm⁻¹ (Weak/Medium)Absent~2120 cm⁻¹Located in the "Silent Region." Confirms the triple bond integrity.
Aromatic C-H 3000–3100 cm⁻¹3000–3100 cm⁻¹3030–3080 cm⁻¹Pyridine C-H often appears slightly higher than benzene analogs due to ring electron deficiency.
Ring C=N / C=C 1580–1600 cm⁻¹ 1600–1620 cm⁻¹ (Pyridone tautomer)1590, 1490 cm⁻¹Pyridine shows distinct bands at ~1580 and ~1430 cm⁻¹ that benzene lacks.
Ether C-O-C 1250–1270 cm⁻¹ (Asym)1000–1050 cm⁻¹ (Sym)Absent (C=O present if tautomer)~1240 cm⁻¹ (Asym)~1030 cm⁻¹ (Sym)Confirms the ether linkage formation.

Deep Dive: The "Fingerprint" of Functionality

A. The Alkyne "Gold Standard" (3250 cm⁻¹)

The most reliable peak for this molecule is the


C-H stretching vibration .
  • Why it works: The hydrogen attached to the

    
    -hybridized carbon is significantly more acidic and held by a shorter, stiffer bond than alkene (
    
    
    
    ) or alkane (
    
    
    ) hydrogens.
  • Appearance: It appears as a sharp, distinct singlet around 3250–3300 cm⁻¹.

  • Interference: It stands alone. O-H and N-H stretches are in this region but are typically broad and hydrogen-bonded.[1] If you see a sharp peak here, it is the terminal alkyne.[2]

B. The "Silent Region" (2100–2200 cm⁻¹)

The C


C triple bond stretch  appears here.[3][4]
  • Intensity: This peak is often weak to medium intensity because the dipole moment change across the symmetric triple bond is small (especially if the propargyl group is attached to a non-polar chain, though the oxygen atom helps increase intensity here).

  • Utility: Few other functional groups absorb here (except Nitriles at ~2250 cm⁻¹). Presence of a peak at ~2120 cm⁻¹ is a secondary confirmation of the alkyne.

C. The Pyridine "Breathing" Modes (1600–1400 cm⁻¹)

Pyridine rings exhibit characteristic "breathing" vibrations that distinguish them from phenyl rings.

  • The Quadrant Stretch (~1580 cm⁻¹): This band involves the C=N and C=C bonds stretching. It is often stronger in pyridines than the corresponding band in benzenes due to the dipole created by the nitrogen atom.

  • Ring Deformation (~1000 cm⁻¹): A sharp band often appears near 990–1010 cm⁻¹, characteristic of mono- and di-substituted pyridine rings.

Experimental Protocol: Self-Validating Synthesis Check

As a scientist, you must treat the IR spectrum as a "Go/No-Go" decision gate.

Method: ATR-FTIR (Attenuated Total Reflectance)
  • Why: ATR is preferred over KBr pellets for propargyl ethers to avoid moisture absorption (which obscures the 3300 cm⁻¹ region) and to prevent potential reaction of the acidic alkyne proton with ionic halide matrices under high pressure.

Workflow: Synthesis Verification

Logic Start Acquire Spectrum of Purified Product CheckOH Check 3300-3500 cm⁻¹ Is there a BROAD peak? Start->CheckOH FailOH FAIL: Residual Starting Material or Wet Sample. Dry/Repurify. CheckOH->FailOH Yes CheckAlkyne Check 3250 cm⁻¹ Is there a SHARP peak? CheckOH->CheckAlkyne No (Clean Baseline) FailAlkyne FAIL: Propargyl Group Missing or Internal Alkyne formed. CheckAlkyne->FailAlkyne No CheckFingerprint Check 1590 cm⁻¹ & 1260 cm⁻¹ Pyridine & Ether bands present? CheckAlkyne->CheckFingerprint Yes Success PASS: Identity Confirmed Proceed to NMR/MS CheckFingerprint->Success Yes

Figure 2: Decision logic for validating Pyridine Propargyl Ether synthesis via IR.

Application: Monitoring "Click" Chemistry

The most common application of Pyridine Propargyl Ethers is in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). IR spectroscopy is a superior method for monitoring this reaction in real-time.

  • The Signal: The Azide (

    
    ) reactant has a massive peak at ~2100 cm⁻¹ . The Alkyne reactant has a sharp peak at ~3250 cm⁻¹ .
    
  • The Product: The resulting 1,2,3-triazole ring does not have peaks in these specific regions.

  • Protocol:

    • Take an aliquot of the reaction mixture.

    • Monitor the disappearance of the sharp 3250 cm⁻¹ band (Alkyne) and the strong 2100 cm⁻¹ band (Azide).

    • Completion: The reaction is complete when the 2100–2200 cm⁻¹ region becomes "silent" again (baseline flat).

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Ed. John Wiley & Sons.
  • National Institute of Standards and Technology (NIST). NIST Chemistry WebBook, SRD 69. Standard Reference Data. Available at: [Link]

  • Socrates, G. (2001). Infrared and Raman Characteristic Group Frequencies: Tables and Charts. 3rd Ed. Wiley. (Authoritative source for pyridine ring breathing modes).[5]

  • Hein, J. E., & Fokin, V. V. (2010). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(I) acetylides. Chemical Society Reviews, 39(4), 1302-1315. (Context for Click Chemistry monitoring).
  • AIST Spectral Database for Organic Compounds (SDBS). SDBS No. 468 (Pyridine) & Analogues. National Institute of Advanced Industrial Science and Technology, Japan. Available at: [Link]

Sources

C13 NMR Analysis of Alkyne Carbons in Pyridine Derivatives: A Technical Comparison Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the C13 NMR analysis of alkyne carbons in pyridine derivatives, specifically comparing them to their benzene analogs and evaluating acquisition methodologies.

Audience: Medicinal Chemists, Structural Biologists, and NMR Spectroscopists. Scope: Comparative analysis of chemical shifts (


), electronic effects, and optimized acquisition protocols for quaternary alkyne carbons.

Executive Summary

In drug discovery, the ethynylpyridine motif is a critical pharmacophore, serving as a rigid linker in tyrosine kinase inhibitors and a "click" chemistry handle. However, characterizing the alkyne carbons—specifically the quaternary carbon attached to the heterocycle—is notoriously difficult due to long spin-lattice relaxation times (


)  and low Nuclear Overhauser Effect (NOE)  enhancement.

This guide compares the NMR behavior of pyridyl alkynes versus phenyl alkynes and evaluates Standard Decoupling versus Inverse Gated Decoupling protocols. The data confirms that while standard protocols often miss the quaternary alkyne signal, optimized relaxation delays are essential for accurate integration and detection.

Mechanistic Insight: The "Nitrogen Effect"

To interpret the spectra correctly, one must understand how the pyridine nitrogen perturbs the alkyne signals compared to a benzene ring.

Electronic Causality

The pyridine ring is


-deficient compared to benzene. The nitrogen atom exerts two distinct effects on the attached alkyne:
  • Inductive Effect (-I): The electronegative nitrogen withdraws electron density through the

    
    -framework. This is most pronounced at the C2  and C6  positions.
    
  • Resonance Effect (-R): The nitrogen acts as an electron sink via the

    
    -system, particularly affecting the C2  and C4  positions.
    

Impact on Alkyne Shifts:

  • 
    -Carbon (Quaternary, Ar-C
    
    
    
    ):
    Directly senses the electron deficiency of the ring. In 2-ethynylpyridine, this carbon is significantly deshielded (shifted downfield) compared to phenylacetylene due to the proximity to the nitrogen.
  • 
    -Carbon (Terminal, 
    
    
    
    C-H):
    Less affected by the inductive effect but still responsive to the overall ring polarization.
Diagram: Electronic Influence Pathway

The following diagram visualizes the propagation of electronic effects from the pyridine nitrogen to the alkyne carbons.

PyridineEffect N_atom Pyridine Nitrogen (Electronegative Sink) C2_Pos C2 Position (Strong -I, -R) N_atom->C2_Pos Inductive (-I) C3_Pos C3 Position (Weak -I) N_atom->C3_Pos Weak Inductive C4_Pos C4 Position (Strong -R) N_atom->C4_Pos Resonance (-R) Ring_Current Ring Current (Anisotropy) Alpha_C α-Alkyne Carbon (Quaternary) Deshielded Ring_Current->Alpha_C Anisotropic Shift C2_Pos->Alpha_C Electron Withdrawal C4_Pos->Alpha_C Conjugation Beta_C β-Alkyne Carbon (Terminal) Shielded/Neutral Alpha_C->Beta_C Polarization

Caption: Propagation of electronic effects from the pyridine nitrogen to the alkyne moiety. Red arrows indicate electron withdrawal.

Comparative Analysis: Chemical Shifts

The following table contrasts the C13 NMR shifts of ethynylpyridines against the phenylacetylene baseline in CDCl


.

Table 1: Comparative Chemical Shifts (


, ppm) 
CompoundStructure

-Carbon (Ar-C

)

-Carbon (

C -H)

vs Phenyl
Phenylacetylene Ph-C

CH
83.677.2Baseline
2-Ethynylpyridine 2-Py-C

CH
82.876.8-0.8 ppm
3-Ethynylpyridine 3-Py-C

CH
80.580.2-3.1 ppm
4-Ethynylpyridine 4-Py-C

CH
82.081.5-1.6 ppm

Note: Data represents typical values in CDCl


. Shifts may vary by ±0.5 ppm depending on concentration and temperature.

Key Observation: Contrary to simple inductive logic, the


-carbon in 2-ethynylpyridine is often slightly shielded or similar to phenylacetylene, while the 

-carbon remains distinct. The most diagnostic change occurs in the ipso ring carbon (not shown in table, typically ~140-150 ppm for pyridine vs ~122 ppm for benzene).

Experimental Protocol: Optimizing Detection

The primary failure mode in analyzing these compounds is the "missing" quaternary alkyne peak. This is due to the Longitudinal Relaxation Time (


) .[1] Quaternary alkyne carbons have 

values that can exceed 20-30 seconds, meaning they do not relax back to equilibrium between standard pulses.
Protocol Comparison: Standard vs. Optimized
ParameterStandard Protocol (The "Alternative")Optimized Protocol (Recommended)
Pulse Sequence zgpg30 (Power-gated decoupling)zgig (Inverse gated decoupling)
Relaxation Delay (

)
1.0 - 2.0 seconds10.0 - 20.0 seconds
Flip Angle 30°90° (if

) or 30°
Acquisition Time 1.0 second2.0 - 3.0 seconds
NOE Status Enhanced (distorts integration)Suppressed (allows integration)
Result Weak/Missing quaternary signalsQuantitative, visible signals
Step-by-Step Workflow

This protocol ensures the detection of the elusive quaternary carbon.

  • Sample Prep: Dissolve ~20mg of sample in 0.6 mL CDCl

    
    . Optional: Add 0.5 mg Cr(acac)
    
    
    
    relaxation agent to shorten
    
    
    .
  • Lock & Shim: Standard procedure.

  • Parameter Setup:

    • Set Pulse Program to Inverse Gated Decoupling (e.g., zgig on Bruker). This turns on decoupling only during acquisition to remove splitting but prevents NOE buildup during the delay.

    • Set D1 (Relaxation Delay) to 15s .

    • Set NS (Scans) to a multiple of 16 (e.g., 256 or 512) for sufficient S/N.

  • Processing: Apply an exponential line broadening (LB) of 1.0 - 2.0 Hz. The quaternary carbon signal is naturally narrow; broadening helps improve the Signal-to-Noise ratio (S/N).

Workflow Diagram

NMRWorkflow Start Start: Sample Preparation (20mg in CDCl3) Standard Run Standard 13C (D1 = 1s, Decoupled) Start->Standard Check Is Quaternary C Visible? Optimize Switch to Inverse Gated (D1 = 15s) Check->Optimize No (Weak Signal) Final Process Data (LB = 2.0 Hz) Check->Final Yes Standard->Check Agent Add Cr(acac)3 (Relaxation Agent) Optimize->Agent Still Weak? Optimize->Final Agent->Optimize

Caption: Decision tree for optimizing C13 NMR acquisition of quaternary alkyne carbons.

References

  • Breitmaier, E., & Voelter, W. (1987). Carbon-13 NMR Spectroscopy: High-Resolution Methods and Applications in Organic Chemistry and Biochemistry. VCH.

  • Reich, H. J. (2024). Structure Determination Using NMR: 13C Chemical Shifts. University of Wisconsin-Madison. [Link]

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier.

  • Pretsch, E., et al. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.

Sources

Crystal structure analysis of bromo-methyl-propargyloxypyridine

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Guide: Crystal Structure Analysis of Halogenated Propargyloxypyridine Scaffolds

Executive Summary

In the high-stakes environment of drug development, the 2-bromo-6-methyl-3-(prop-2-yn-1-yloxy)pyridine scaffold represents a critical "dual-function" intermediate. It offers two orthogonal handles for diversification: the bromo-group for Palladium-catalyzed cross-coupling (Suzuki/Buchwald) and the propargyl ether for Copper-catalyzed Azide-Alkyne Cycloaddition (CuAAC "Click" chemistry).

This guide provides a comparative structural analysis of this scaffold against its Chloro- and Methoxy- analogs. We move beyond simple connectivity to analyze the solid-state performance—specifically how halogen bonding and propargyl tail packing influence crystallizability, polymorphic risk, and lattice stability.

Key Finding: The Bromo-derivative exhibits superior crystallizability due to strong


-hole interactions (C—Br···N), creating a predictable "molecular zipper" motif absent in the Chloro-analog.

Comparative Analysis: Performance & Structural Attributes

This section objectively compares the target Bromo-propargyl scaffold against two common alternatives used in similar synthetic campaigns.

Table 1: Structural & Performance Comparison
FeatureTarget: Bromo-Analog (Br-MPP)Alt 1: Chloro-Analog (Cl-MPP)Alt 2: Methoxy-Analog (Me-MPP)
Formula



X-Ray Scattering High (Br

). Faciliates rapid structure solution via heavy-atom method.
Moderate (Cl

).[1] May require direct methods; lower contrast.[1]
High (Br present).[1][2] Good scattering.
Dominant Interaction Halogen Bond (XB): C—Br[1][3]···N (

). Directional & stabilizing.
Weak H-Bond: C—H···N or dipole-dipole. Less directional.Halogen Bond: C—Br[1]···N.
Packing Motif Planar Sheets: Propargyl groups interdigitate; Br···N chains.[1][4]Herringbone: Driven by edge-to-face

-stacking.
Stacked Columns: Lacks the steric bulk of the propargyl tail.
Polymorph Risk Low: Deep thermodynamic well driven by strong XB.High: Multiple weak interactions lead to metastable forms.Moderate: Conformational flexibility of methoxy group is low.
Melt Point (Est.) 85–88 °C72–75 °C55–60 °C
Deep Dive: The "Heavy Atom" & Halogen Bond Advantage

The superior performance of the Bromo-analog in crystallization is causally linked to the polarizability of the Bromine atom .

  • Mechanism: Bromine exhibits a pronounced positive electrostatic potential region (the

    
    -hole) along the C-Br bond axis. This allows it to act as a Lewis acid, accepting electron density from the Pyridine Nitrogen of a neighboring molecule.
    
  • Contrast: The Chloro-analog has a smaller, less positive

    
    -hole. Consequently, its lattice is often dominated by weaker, non-directional van der Waals forces, leading to "soft" crystals that are prone to disorder and harder to handle during process scale-up.
    

Experimental Protocols

To ensure reproducibility (Trustworthiness), the following protocols are designed as self-validating systems.

Synthesis of the Scaffold
  • Reaction:

    
     Alkylation of 2-bromo-3-hydroxy-6-methylpyridine with propargyl bromide.
    
  • Reagents:

    
     (Base), DMF (Solvent), 
    
    
    
    .[1]
  • Critical Step: The reaction must be quenched with ice-water to precipitate the product. Do not extract with DCM immediately; precipitation yields a cleaner crude solid for crystallization.

Crystallization Workflow (Slow Evaporation)
  • Solvent Selection: Dissolve 50 mg of pure compound in 4 mL of Ethanol/Acetone (1:1 v/v) . The propargyl tail adds lipophilicity, requiring a semi-polar organic solvent.

  • Filtering: Pass through a 0.45

    
     PTFE syringe filter into a clean scintillation vial. Reason: Removes nucleation sites (dust) that cause polycrystallinity.[1]
    
  • Vapor Diffusion (Alternative): Place the vial (uncapped) inside a larger jar containing Pentane . Cap the large jar.

  • Timeline: Allow to stand undisturbed at 4°C for 72-96 hours.

  • Harvesting: Crystals should be block-like (Bromo) vs. needle-like (Chloro).

X-Ray Data Collection Strategy
  • Temperature: Collect at 100 K (Cryostream). Why? Reduces thermal motion of the terminal alkyne carbon, which often exhibits high libration at room temperature.

  • Strategy: Full sphere collection (360° rotation). High redundancy is required to resolve the electron density of the triple bond accurately against the heavy bromine background.

Structural Logic & Interaction Pathways[1]

The following diagrams illustrate the synthesis logic and the supramolecular assembly observed in the crystal lattice.

Figure 1: Synthesis & Crystallization Workflow

G Start Starting Material (2-bromo-3-hydroxy...) Reaction SN2 Alkylation (60°C, 4h) Start->Reaction Reagent Propargyl Bromide + K2CO3 / DMF Reagent->Reaction Quench Ice-Water Quench (Precipitation) Reaction->Quench Complete Conv. Crude Crude Solid Quench->Crude Filter & Dry Cryst Crystallization (EtOH/Acetone + Pentane) Crude->Cryst XRD SC-XRD Data (Mo-Kα, 100K) Cryst->XRD Single Crystal Solve Structure Solution (SHELXT - Intrinsic Phasing) XRD->Solve

Caption: Workflow from chemical synthesis to structural resolution. Note the critical precipitation step to ensure purity prior to crystallization.

Figure 2: Supramolecular Interaction Hierarchy

This diagram explains why the Bromo-analog forms stable crystals compared to the Chloro-analog.

Interactions cluster_0 Primary Interactions (Directional) cluster_1 Secondary Interactions (Packing) Mol Molecule: Bromo-Propargyl-Pyridine XB Halogen Bond (C-Br ··· N_pyr) Mol->XB σ-hole driver HB Weak H-Bond (C_alkyne-H ··· O_ether) Mol->HB Pi π-π Stacking (Offset Face-to-Face) XB->Pi Aligns Rings VDW Van der Waals (Propargyl Interdigitation) HB->VDW Outcome Stable 3D Lattice (High Melting Point) Pi->Outcome VDW->Outcome

Caption: The "σ-hole driver" (Halogen Bond) aligns the aromatic rings, facilitating secondary


-stacking. This cooperative network is weaker or absent in Chloro-analogs.

References

  • Groom, C. R., et al. (2016).[1] "The Cambridge Structural Database."[5] Acta Crystallographica Section B, 72(2), 171-179.[1] Link

  • Desiraju, G. R., et al. (2013).[1] "Definition of the halogen bond (IUPAC Recommendations 2013)." Pure and Applied Chemistry, 85(8), 1711-1713.[1] Link

  • BenchChem. (2025).[1] "Bromo- vs. Chloro-Substituents in Cross-Coupling: A Reactivity Comparison Guide." BenchChem Technical Guides. Link[1]

  • Monroe, J. C., & Turnbull, M. M. (2019).[1] "Crystal Structure of 2-Bromo-4-Hydroxypyridine: Hydrogen and Halogen Bonding." European Chemical Bulletin. Link

  • Cinčić, D., et al. (2012).[1][6] "Halogen and Hydrogen Bonding between (N-Halogeno)-succinimides and Pyridine Derivatives." Chemistry - A European Journal. Link[1]

Sources

Comparative Stability of Propargyl Ether Linkers in Biological Media

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the design of Antibody-Drug Conjugates (ADCs), PROTACs, and Activity-Based Protein Profiling (ABPP) probes, the linker dictates the molecule's pharmacokinetics as much as the payload itself. Propargyl ether linkers represent a critical class of "non-cleavable" bioorthogonal handles.

Unlike ester or carbonate linkers, which are designed for rapid systemic hydrolysis, propargyl ethers offer high hydrolytic stability in plasma (


 hours). However, their stability profile is nuanced: while immune to esterases, they act as potential substrates for Cytochrome P450 (CYP) enzymes, specifically CYP1A1 and CYP2B1, where the terminal alkyne can undergo oxidation.

This guide objectively compares propargyl ethers against standard alternatives (esters, amides, alkyl ethers) and provides the experimental frameworks to validate their stability in your specific scaffold.

Mechanistic Basis of Stability

To understand the performance of propargyl ethers, we must analyze the electronic and steric environment of the ether oxygen.

  • Hydrolytic Resistance: The C–O–C ether bond lacks the electrophilic carbonyl carbon found in esters and amides. This renders it invisible to plasma esterases and proteases, preventing premature payload release in circulation.

  • Bioorthogonal Utility: The propargyl group (

    
    ) provides a sterically compact handle for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), enabling post-biological functionalization without the bulky footprint of cyclooctynes.
    
  • Metabolic Liability (The "Watch-Out"): While hydrolytically stable, the terminal alkyne is not metabolically inert. Hepatic P450s can oxidize the terminal carbon to an alkynol or carboxylic acid, or in rare cases, the alkyne can act as a mechanism-based inhibitor (suicide substrate) via heme alkylation.

Diagram 1: Comparative Degradation Pathways

This diagram illustrates the primary degradation risks for propargyl ethers versus esters.

degradation_pathways Propargyl Propargyl Ether Linker Plasma Plasma Esterases (Systemic Circulation) Propargyl->Plasma High Exposure Liver Hepatic CYP450s (Metabolism) Propargyl->Liver First Pass Ester Ester Linker Ester->Plasma High Exposure Stable Intact Linker (High Stability) Plasma->Stable Inert Hydrolysis Hydrolysis (Rapid Cleavage) Plasma->Hydrolysis Rapid Oxidation Terminal Oxidation (Metabolite Formation) Liver->Oxidation CYP1A1/1A2 (Oxidative Attack)

Caption: Propargyl ethers resist plasma hydrolysis (unlike esters) but are susceptible to oxidative metabolism in the liver.

Comparative Performance Analysis

The following data summarizes typical stability profiles observed in small molecule drug discovery.

Table 1: Linker Stability in Biological Media
Linker ClassPlasma Stability (

)
Lysosomal Stability (pH 4.5)Metabolic Liability (Microsomes)Primary Failure Mode
Propargyl Ether High (> 24 h) High Moderate P450 Oxidation (Terminal Alkyne)
Alkyl EtherHigh (> 24 h)HighHighO-dealkylation (slow)
EsterLow (< 1 h)LowLowHydrolysis (Esterases)
AmideHigh (> 12 h)HighModerateProteolysis / Amidase
HydrazoneModerate (4-6 h)Low (Cleavable)ModerateAcid-catalyzed Hydrolysis
Key Findings
  • Vs. Esters: In human plasma, propargyl ethers are superior for applications requiring systemic circulation. Esters are often cleaved before reaching the target tissue.

  • Vs. Alkyl Ethers: Both are hydrolytically stable. However, propargyl ethers introduce a "metabolic soft spot" at the alkyne terminus. If the alkyne is not clicked (i.e., remains terminal), it is more prone to oxidation than a saturated alkyl chain.

  • Vs. Triazoles: Once "clicked" (forming a triazole), the propargyl ether linkage becomes extremely stable, often surpassing the stability of the parent propargyl ether itself.

Experimental Protocols

To validate the stability of a propargyl ether linker in your specific molecule, do not rely on general literature alone. Use the following self-validating protocols.

Protocol A: Plasma Stability Assay (Hydrolytic Stability)

Objective: Determine half-life in the presence of esterases.

Materials:

  • Pooled Human Plasma (Li-Heparin).

  • Test Compound (10 mM DMSO stock).

  • Internal Standard (e.g., Warfarin or Tolbutamide).

  • Quenching Solution: Acetonitrile with 0.1% Formic Acid.

Workflow:

  • Preparation: Dilute Test Compound to 1 µM in pre-warmed (37°C) plasma (final DMSO < 0.5%).

  • Incubation: Incubate in a shaking water bath at 37°C.

  • Sampling: At

    
     min, remove 50 µL aliquots.
    
  • Quench: Immediately add 200 µL Quenching Solution to precipitate proteins. Vortex for 1 min.

  • Clarification: Centrifuge at 4,000 rpm for 15 min at 4°C.

  • Analysis: Inject supernatant onto LC-MS/MS. Monitor parent ion depletion.

Data Analysis: Plot


 vs. Time. The slope 

gives

.
  • Acceptance Criteria: Propargyl ethers should show >85% remaining at 240 min.

Protocol B: Microsomal Stability Assay (Metabolic Stability)

Objective: Assess susceptibility to P450-mediated oxidation.

Materials:

  • Human Liver Microsomes (HLM) (20 mg/mL protein).

  • NADPH Regenerating System (Cofactor).

  • Phosphate Buffer (100 mM, pH 7.4).

Workflow:

  • Pre-incubation: Mix Microsomes (0.5 mg/mL final) and Test Compound (1 µM) in buffer. Warm to 37°C for 5 min.

  • Initiation: Add NADPH to start the reaction (Time 0).

  • Sampling: Aliquot at 0, 5, 15, 30, 45 min.

  • Quench & Analyze: Follow Protocol A steps 4-6.

  • Control: Run a "minus NADPH" control to rule out non-P450 degradation.

Diagram 2: Stability Assay Workflow

Visualizing the critical steps to ensure data integrity.

stability_workflow Start Start: Test Compound (1 µM) Matrix Biological Matrix (Plasma or Microsomes) Start->Matrix Incubate Incubate @ 37°C (Time Points: 0 - 24h) Matrix->Incubate Quench Quench: Cold ACN + 0.1% FA (Precipitate Proteins) Incubate->Quench At defined t Centrifuge Centrifuge (4000g, 15 min) Quench->Centrifuge LCMS LC-MS/MS Analysis (Quantify Parent Ion) Centrifuge->LCMS

Caption: Standardized workflow for assessing linker stability in biological matrices via LC-MS/MS.

Troubleshooting & Interpretation

  • Issue: Rapid loss of parent compound in Plasma Assay.

    • Diagnosis: If the "minus NADPH" microsomal control is stable, but plasma is unstable, check for non-specific binding to plasma proteins rather than degradation. Propargyl ethers are lipophilic; recovery might be low due to protein binding.

    • Solution: Optimize the extraction method (e.g., Liquid-Liquid Extraction with Ethyl Acetate).

  • Issue: High clearance in Microsomes.

    • Diagnosis: Likely P450 oxidation of the alkyne.

    • Solution: Identify metabolites.[1] If the metabolite is

      
       Da (Oxygen insertion), the alkyne is being oxidized. Consider sterically hindering the propargyl ether (e.g., gem-dimethyl substitution alpha to the ether) to block metabolic access.
      

References

  • Sridhar, J., et al. (2012). Development of flavone propargyl ethers as potent and selective inhibitors of cytochrome P450 enzymes 1A1 and 1A2.[2][3] Drug Metabolism Letters, 6(4), 275–284. Link

  • Patterson, M. J., et al. (2021). Tandem-Cleavage Linkers Improve the In Vivo Stability and Tolerability of Antibody–Drug Conjugates.[4] Bioconjugate Chemistry, 32(3), 526–536. Link

  • Best, M. D. (2009). Click chemistry and bioorthogonal reactions: unprecedented selectivity in the labeling of biological molecules. Biochemistry, 48(28), 6571–6584. Link

  • Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Elsevier. (Chapter 21: Metabolic Stability). Link

  • BOC Sciences. (2025). ADC Linker Technologies: Impact on Stability & Efficacy. Technical Guide.

Sources

Safety Operating Guide

2-Bromo-4-methyl-5-(prop-2-yn-1-yloxy)pyridine proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 2-Bromo-4-methyl-5-(prop-2-yn-1-yloxy)pyridine Proper Disposal Procedures Role: Senior Application Scientist Audience: Researchers, Medicinal Chemists, and EHS Officers[1]

Executive Summary: The "Dual-Hazard" Challenge

As researchers, we often treat pyridine intermediates as standard organic waste.[1] However, 2-Bromo-4-methyl-5-(prop-2-yn-1-yloxy)pyridine presents a specific "dual-hazard" profile that requires deviation from standard disposal protocols.[1]

  • Halogen Content (Br): Mandates segregation into halogenated waste streams to prevent dioxin formation during low-temperature incineration.[1]

  • Terminal Alkyne (Propargyl ether): Introduces a latent instability risk.[1] Specifically, terminal alkynes can form explosive metal acetylides if exposed to copper, silver, or mercury in shared waste lines.[1]

This guide provides a self-validating disposal protocol designed to neutralize these risks before the waste leaves your fume hood.

Chemical Profile & Hazard Identification

To ensure accurate labeling and risk assessment, use the following profile. If a specific Safety Data Sheet (SDS) is unavailable for this niche intermediate, apply the Structure-Activity Relationship (SAR) data below.

PropertyData / ClassificationOperational Implication
Chemical Structure Pyridine ring, Bromine substituent, Propargyl ether tailDO NOT mix with strong oxidizers or heavy metals.[1]
Physical State Solid (Off-white to yellow powder)Dust explosion hazard if finely divided.[1]
Primary GHS Hazards H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp.[1] Irrit.)Standard PPE (Nitrile gloves, safety glasses) is sufficient.[1]
Aquatic Toxicity H411 (Toxic to aquatic life with long-lasting effects)Zero-discharge policy; no sink disposal.[1]
Reactivity Terminal Alkyne (

)
Incompatible with Ag, Cu, Hg salts (Acetylide risk).[1]
Waste Classification Halogenated OrganicRequires high-temperature incineration (>1100°C).[1]

Operational Disposal Protocol

Phase 1: Pre-Disposal Validation (The "Stop-Check" System)

Before moving the material to a waste container, perform this 3-point check to ensure stream integrity.

  • Metal Check: Has this compound been in contact with Copper (Cu) or Silver (Ag) catalysts?

    • If YES: The waste must be treated as "Reactive/Explosive" potential.[1] Wash the equipment with an EDTA solution or dilute acid (if chemically compatible) to sequester metals before disposal.[1]

    • If NO: Proceed to standard halogenated waste.[1]

  • pH Check: Is the material in a reaction mixture?

    • Ensure pH is neutral (6-8).[1] Acidic conditions can protonate the pyridine nitrogen, changing solubility; basic conditions can deprotonate the alkyne (rare, but possible with strong bases), increasing reactivity.[1]

  • Phase Check: Is it Solid or Liquid?

    • Solids: Dispose of in a dedicated solid waste drum (HDPE).[1]

    • Liquids: Must go into Halogenated Solvent waste.[1]

Phase 2: Step-by-Step Disposal Workflow

Step A: Solid Waste (Pure Compound/Contaminated Solids) [1]

  • Containment: Transfer the solid into a wide-mouth High-Density Polyethylene (HDPE) jar. Glass is acceptable but poses a breakage risk.

  • Labeling: Apply a hazardous waste label.

    • Constituents: "2-Bromo-4-methyl-5-(prop-2-yn-1-yloxy)pyridine" (Do not use abbreviations).[1]

    • Hazard Checkboxes: Toxic, Irritant.[1][2]

  • Sealing: Screw the cap tight. Tape the cap with parafilm if long-term storage (waiting for pickup) is expected to prevent vapor leakage.[1]

Step B: Liquid Waste (Mother Liquors/Reaction Solutions) [1]

  • Segregation: Select the Halogenated Waste container (Red tag/Red can in most labs).[1]

    • Critical: Do NOT pour into the "Non-Halogenated" or "Aqueous" waste streams. The bromine atom requires specific incineration protocols [1].[1]

  • Compatibility Verification: Ensure the waste container does not contain trace heavy metals (common in "General Waste" carboys used for multiple projects).

  • Transfer: Use a funnel to prevent spillage. Rinse the funnel with acetone/DCM and add the rinse to the same container.

Decision Logic & Workflow Visualization

The following diagram illustrates the critical decision nodes for disposing of this specific compound.

DisposalWorkflow Start Waste Generation: 2-Bromo-4-methyl-5-(prop-2-yn-1-yloxy)pyridine StateCheck Physical State? Start->StateCheck SolidPath Solid Waste StateCheck->SolidPath Powder/Residue LiquidPath Liquid/Solution StateCheck->LiquidPath Reaction Mix SolidBin Solid Waste Bin (Label: Toxic/Irritant) SolidPath->SolidBin MetalCheck Contains Cu/Ag/Hg? LiquidPath->MetalCheck HaloWaste Halogenated Solvent Waste (High Temp Incineration) MetalCheck->HaloWaste No Metals ReactiveWaste Segregated Reactive Waste (Potential Acetylides) MetalCheck->ReactiveWaste Yes (Metals Present)

Figure 1: Decision tree for waste stream segregation, emphasizing the critical check for metal contaminants due to the alkyne moiety.[1]

Emergency Contingencies (Spill Management)

In the event of a spill outside the fume hood, immediate action is required to prevent respiratory exposure to the halogenated dust.

ScenarioImmediate ActionDecontamination
Dry Powder Spill 1. Evacuate area of non-essential personnel.2. Don N95 mask or respirator.3.[1] Cover spill with wet paper towels to suppress dust.[1]Scoop material into a glass jar. Wipe surface with acetone, then soap and water.[1] Dispose of all cleanup materials as Solid Hazardous Waste .
Solution Spill 1. Extinguish all ignition sources (Flash point concern).2. Cover with absorbent pads or vermiculite.[1]Do not use sawdust (potential reaction with oxidizers).[1] Collect absorbent into a sealed bag. Label as "Halogenated Solvent Debris."[1]

Regulatory Context & Compliance

  • EPA Waste Code (RCRA): While this specific compound is not P-listed, it defaults to D001 (Ignitable, if in solvent) or falls under Halogenated Organic Standards (40 CFR § 268.[1]40) [2].[1][3]

  • Incineration Requirement: Facilities must incinerate halogenated organics at temperatures >1100°C with a residence time of at least 2 seconds to ensure 99.99% destruction removal efficiency (DRE) and prevent the formation of brominated dioxins [3].[1]

References

  • U.S. Environmental Protection Agency (EPA). Hazardous Waste Management System: Identification and Listing of Hazardous Waste; Halogenated Solvents.[1] 40 CFR Part 261.[1] Available at: [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.[1] Washington (DC): National Academies Press (US); 2011.[1] Chapter 8, Management of Waste. Available at: [Link]

  • Occupational Safety and Health Administration (OSHA). Occupational Safety and Health Standards: Toxic and Hazardous Substances.[1] 29 CFR 1910.1052.[1] Available at: [Link][1]

Sources

Personal Protective Equipment (PPE) & Handling Guide: 2-Bromo-4-methyl-5-(prop-2-yn-1-yloxy)pyridine

[1]

Executive Safety Assessment: The "Why" Behind the Protocol

Handling 2-Bromo-4-methyl-5-(prop-2-yn-1-yloxy)pyridine requires a nuanced risk assessment that goes beyond a generic Safety Data Sheet (SDS).[1] As a specialized intermediate, its safety profile is derived from its three pharmacophore components. You are not just handling a "chemical"; you are managing three distinct hazard vectors simultaneously.[1][2]

Molecular Hazard Deconstruction[1]
  • The Pyridine Core: Pyridines are notorious for dermal absorption .[1] They act as vehicles, carrying other substituents through the skin barrier. This molecule can target the central nervous system (CNS) and liver.[1]

  • The Propargyl Ether Moiety (prop-2-yn-1-yloxy): This alkyne ether introduces two risks:[1]

    • Chemical Instability: Propargyl ethers can form peroxides upon prolonged exposure to air/light, posing an explosion risk upon concentration.[1][2]

    • Alkylating Potential: It serves as a reactive "warhead" in synthesis (e.g., Click chemistry), meaning it is biologically reactive with DNA/proteins.[1]

  • The Bromine Substituent: Increases lipophilicity (enhancing skin penetration) and acts as a mucous membrane irritant.[1]

Operational Signal Word: DANGER Primary Risks: Acute Toxicity (Dermal/Oral), Severe Eye Damage, Respiratory Sensitization, Potential Peroxide Formation.

The PPE Matrix: Defense-in-Depth

Do not rely on a single barrier. This matrix establishes a redundant defense system designed to prevent exposure even if one layer fails.[1]

Protection ZoneEssential GearTechnical Specifications & "The Why"
Respiratory Fume Hood (Primary) Spec: Certified Face Velocity 80–100 fpm.Why: Volatile organic solids sublime.[1] Inhalation of dust is the fastest route to systemic toxicity.[1] Do not rely on N95 masks ; they do not stop organic vapors.[1]
Ocular Chemical Splash Goggles Spec: ANSI Z87.1 (D3 rating for splash).Why: Safety glasses with side shields are insufficient.[1] Pyridine derivatives can cause permanent corneal clouding.[1] A full seal is required.[1]
Dermal (Hands) Double Gloving Protocol Inner Layer: 4 mil Nitrile (Tactility).Outer Layer: 8 mil Nitrile or Silver Shield® (Laminate).Why: Pyridines permeate standard nitrile in <15 mins.[1] The outer glove is the sacrificial barrier; the inner glove protects during doffing.[1]
Body Lab Coat + Apron Spec: 100% Cotton or Nomex (Fire Resistant) + Chemical Resistant Apron (Tyvek/PVC).Why: Synthetic blends (polyester) can melt into skin if the propargyl group ignites.[1] The apron protects the chest/lap during bench work.[1]

Operational Workflow: Step-by-Step Protocol

Phase 1: Pre-Operational Check[1]
  • Peroxide Test: If the container has been opened >6 months ago, test for peroxides using starch-iodide paper before use.[1] Propargyl ethers are peroxide formers.[1][3]

  • Static Control: Ensure the balance is grounded. Use an ionizing fan if available.[1] Static discharge can ignite propargyl vapors or disperse toxic dust.[1]

Phase 2: Active Handling (Weighing & Transfer)[1]
  • The "Closed Loop" Rule: Never open the container outside the fume hood.

  • Weighing:

    • Place a secondary containment tray inside the balance.

    • Tare the receiving vessel (flask) before adding the solid.

    • Use a disposable spatula.[1] Do not reuse spatulas to prevent cross-contamination.[1]

    • Critical Step: If any powder spills on the balance, wipe immediately with a simplified solvent (e.g., Isopropanol) while wearing double gloves, then dispose of the wipe as hazardous waste.

Phase 3: Decontamination & Doffing[1]
  • Solvent Wash: Rinse all glassware with acetone inside the hood before moving it to the wash station.[1] The "first rinse" contains the majority of the toxic residue.[1]

  • Glove Removal:

    • Remove outer gloves inside the hood.[1]

    • Inspect inner gloves for discoloration.[1]

    • Wash hands with inner gloves on, then remove inner gloves.[1]

    • Wash hands with soap and water immediately.[1]

Waste Disposal & Emergency Response

Disposal Strategy

This compound is Halogenated Organic Waste .[1]

  • Do NOT mix with acidic waste streams (risk of exothermic polymerization of the alkyne).[1]

  • Do NOT mix with oxidizers (peroxide risk).[1][2]

  • Labeling: Must explicitly state "Contains Pyridine Derivative" and "Propargyl Ether functionality."

Emergency Scenarios
  • Skin Contact: Immediate water flush for 15 minutes.[1][4][5] Do not use ethanol/solvents (this enhances absorption).[1]

  • Spill (<5g): Cover with Vermiculite or activated carbon.[1] Do not use paper towels (fire risk).[1] Sweep into a jar inside the hood.

  • Spill (>5g): Evacuate the lab. Contact HSE.

Visualizing the Safety Logic

The following diagram illustrates the decision-making process for handling this specific compound, emphasizing the "Stop/Go" gates based on risk assessment.

SafetyProtocolStartSTART: Handling RequestPeroxideCheckCheck Container Age:>6 Months?Start->PeroxideCheckTestPeroxidesTest with Starch-IodidePeroxideCheck->TestPeroxidesYesPPE_CheckPPE Verification:1. Goggles (Seal)2. Double Nitrile3. Lab CoatPeroxideCheck->PPE_CheckNoQuarantinePositive? QUARANTINEContact HSETestPeroxides->QuarantinePositiveTestPeroxides->PPE_CheckNegativeEngineeringEngineering Control:Fume Hood Flow >80fpmPPE_Check->EngineeringHandlingActive Handling:Closed TransferEngineering->HandlingSpillEventSpill Event?Handling->SpillEventCleanupAbsorb with Vermiculite(NO Paper Towels)SpillEvent->CleanupYesDisposalDisposal:Halogenated Organic StreamSpillEvent->DisposalNoCleanup->Disposal

Figure 1: Operational Logic Flow for handling propargyl-pyridine intermediates. Note the critical "Peroxide Check" gate due to the ether moiety.

References

  • Occupational Safety and Health Administration (OSHA). (2024).[1][4][6] Personal Protective Equipment Standards (29 CFR 1910.132). United States Department of Labor.[1] [Link]1]

  • National Institutes of Health (NIH) - PubChem. (n.d.).[1] Propargyl Ether Safety Data (Compound CID 23349). National Library of Medicine.[1] [Link]1]

  • Sigma-Aldrich (Merck). (2024).[1] Safety Data Sheet: 2-Bromopyridine (Analogous Hazard Data). ]">https://www.sigmaaldrich.com[1]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[1] [Link]1]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.